Product packaging for N,N-Dimethylphenothiazine-2-sulphonamide(Cat. No.:CAS No. 1090-78-4)

N,N-Dimethylphenothiazine-2-sulphonamide

Cat. No.: B094318
CAS No.: 1090-78-4
M. Wt: 306.4 g/mol
InChI Key: KMMXCCWCGOUAGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

N,N-Dimethylphenothiazine-2-sulphonamide (CAS 1090-78-4) is an organic compound with the molecular formula C14H14N2O2S2 and a molecular weight of 306.40 g/mol . This phenothiazine-based sulphonamide is characterized by a logP value of 3.15, indicating its lipophilicity . Researchers can efficiently analyze this compound using reverse-phase (RP) HPLC methods, for instance on a Newcrom R1 column with a mobile phase containing acetonitrile, water, and phosphoric acid . For Mass-Spec (MS) compatible applications, the phosphoric acid can be substituted with formic acid . The method is scalable and can be applied to fast UPLC using columns with smaller 3 µm particles, as well as for the isolation of impurities in preparative separation and pharmacokinetic studies . The compound is a key derivative in the phenothiazine family, a class of structures widely investigated for their diverse biological and pharmacological properties . Phenothiazine derivatives are recognized as privileged scaffolds in medicinal chemistry, and sulphonamide functional groups are known to contribute to significant biological activity, including antimicrobial properties . As such, this compound serves as a valuable intermediate or building block in organic synthesis and drug discovery efforts, particularly in the design and synthesis of new Mannich bases and other derivatives for biological evaluation . This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human or animal use. Please refer to the safety data sheet for proper handling and storage information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H14N2O2S2 B094318 N,N-Dimethylphenothiazine-2-sulphonamide CAS No. 1090-78-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-dimethyl-10H-phenothiazine-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-16(2)20(17,18)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)19-14/h3-9,15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMXCCWCGOUAGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60148795
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090-78-4
Record name N,N-Dimethyl-10H-phenothiazine-2-sulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1090-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N-Dimethylphenothiazine-2-sulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001090784
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N-Dimethylphenothiazine-2-sulphonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60148795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethylphenothiazine-2-sulphonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.844
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-DIMETHYLPHENOTHIAZINE-2-SULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M78EGD9DE8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Physicochemical Properties of Phenothiazine Sulfonamides: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of phenothiazine sulfonamides. Given the therapeutic potential of this class of compounds, particularly in antimicrobial and anticancer research, a thorough understanding of their solubility, lipophilicity, ionization constant, and thermal behavior is critical for effective drug design, formulation development, and pharmacokinetic profiling. This document summarizes available quantitative data, details relevant experimental protocols, and presents logical relationships and experimental workflows through structured diagrams.

Quantitative Physicochemical Data

Quantitative data on the physicochemical properties of a broad range of phenothiazine sulfonamides is not extensively available in the public domain. However, data for some specific derivatives and closely related phenothiazine compounds have been reported. The following tables summarize the available information.

Table 1: Melting Points of Selected Phenothiazine Sulfonamide Derivatives

Compound Name/StructureMelting Point (°C)Reference
N-(12H-benzo[a]phenothiazin-9-yl)benzenesulfonamide195–196[1]
N-(12H-benzo[a]phenothiazin-9-yl)-4-nitrobenzenesulfonamide237–238[1]
N-(12H-benzo[a]phenothiazin-9-yl)naphthalene-1-sulfonamide250[1]
12H-benzo[a]phenothiazin-9-amine190–191[1]

Table 2: Physicochemical Properties of Parent Phenothiazine Derivatives (for reference)

CompoundpKa (at 298.15 K)Intrinsic Solubility (S₀) at 25°C (µg/mL)Reference
Promazine hydrochloride9.37-[2]
Chlorpromazine hydrochloride9.150.5[2][3]
Triflupromazine hydrochloride9.031.1[2][3]
Fluphenazine dihydrochloride10.01-[2]
Perphenazine--[3]
Trifluoperazine dihydrochloride8.972.7[2][3]
Thioridazine hydrochloride8.89-[2]

Note: The data in Table 2 pertains to phenothiazine derivatives that are not sulfonamides and is provided as a comparative reference.

Experimental Protocols

The determination of physicochemical properties is fundamental to drug development. Below are detailed methodologies for key experiments.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4][5]

Methodology:

  • Sample Preparation: A small amount of the phenothiazine sulfonamide sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum pan.[6]

  • Reference Preparation: An empty sealed aluminum pan is used as a reference.[6]

  • Instrument Setup: The DSC instrument is calibrated for temperature and heat flow using certified standards, such as indium.[6][7] A nitrogen atmosphere is typically used to prevent oxidative degradation.

  • Thermal Program: The sample and reference are heated at a constant rate, commonly 10°C/min, over a specified temperature range.[8]

  • Data Analysis: The heat flow to the sample is plotted against temperature. The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[4] The area under the peak corresponds to the enthalpy of fusion.[4]

Determination of Lipophilicity (LogP) by the Shake-Flask Method

The partition coefficient (P) is a measure of the differential solubility of a compound in two immiscible phases, typically n-octanol and water. LogP is the logarithm of this ratio and is a key indicator of a drug's lipophilicity.[9][10]

Methodology:

  • Phase Preparation: n-Octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4 for LogD measurement) are mutually saturated by shaking them together for 24 hours, followed by separation.

  • Sample Preparation: A known concentration of the phenothiazine sulfonamide is dissolved in one of the phases (usually the one in which it is more soluble).

  • Partitioning: The solution is added to a separating funnel with a known volume of the second phase. The funnel is then shaken vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.[9]

  • Phase Separation: The mixture is allowed to stand until the two phases have clearly separated. Centrifugation can be used to aid separation.

  • Concentration Analysis: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[9]

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a critical property that influences a drug's absorption and bioavailability. The shake-flask method is a common technique for determining thermodynamic solubility.[11]

Methodology:

  • Sample Preparation: An excess amount of the solid phenothiazine sulfonamide is added to a known volume of the aqueous medium (e.g., water, buffer of a specific pH) in a sealed container.

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.[11]

  • Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.[12]

  • Concentration Analysis: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.[12]

  • Solubility Value: The determined concentration represents the thermodynamic solubility of the compound under the specified conditions.

For higher throughput screening, kinetic solubility assays are often employed.[13][14][15] In these methods, the compound is typically dissolved in DMSO and then diluted into the aqueous buffer, with precipitation being detected by methods like nephelometry or by analyzing the concentration in the filtrate after a shorter incubation period.[12][13]

Determination of Ionization Constant (pKa) by UV-Vis Spectrophotometry

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms. It is a crucial parameter for predicting the behavior of a drug in different physiological environments. Spectrophotometry is a widely used method for pKa determination.[16][17]

Methodology:

  • Stock Solution Preparation: A stock solution of the phenothiazine sulfonamide is prepared in a suitable solvent (e.g., methanol, ethanol).

  • Buffer Preparation: A series of buffers with a range of known pH values is prepared.

  • Sample Preparation: A small aliquot of the stock solution is added to each buffer solution to create a series of solutions with the same total drug concentration but different pH values.

  • Spectrophotometric Analysis: The UV-Vis absorption spectrum of each solution is recorded over a relevant wavelength range.[17]

  • Data Analysis: The absorbance at one or more wavelengths where the ionized and non-ionized species have different molar absorptivities is plotted against pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve or by using the Henderson-Hasselbalch equation with the measured absorbances.[17][18]

Visualizations

Structure-Activity Relationships of Phenothiazines

The biological activity of phenothiazine derivatives is significantly influenced by their chemical structure. The following diagram illustrates the key structural features that modulate their activity, providing a logical framework for the design of new phenothiazine sulfonamides.[19][20][21]

SAR_Phenothiazine phenothiazine Phenothiazine Ring Position 2 Position 10 (N) pos2_sub Electron-withdrawing group (e.g., -Cl, -CF3) at C2 increases antipsychotic activity. phenothiazine:f1->pos2_sub pos10_chain 3-carbon chain between ring N and side-chain N is optimal for neuroleptic activity. phenothiazine:f2->pos10_chain sulfur_ox Oxidation of the sulfur atom decreases activity. phenothiazine:f0->sulfur_ox amino_group Tertiary amino group on the side chain provides maximal potency.

Structure-Activity Relationships of Phenothiazines.
General Experimental Workflow for Physicochemical Profiling

The characterization of a new chemical entity, such as a novel phenothiazine sulfonamide, follows a logical progression of experiments to determine its key physicochemical properties. This workflow ensures that foundational data is available to guide further drug development activities.

Physicochemical_Workflow start Synthesized Phenothiazine Sulfonamide Compound melting_point Melting Point Determination (DSC) start->melting_point solubility Aqueous Solubility (Shake-Flask) start->solubility pka pKa Determination (Spectrophotometry) solubility->pka logp LogP Determination (Shake-Flask) pka->logp stability Stability Studies (e.g., pH, temperature) logp->stability data_analysis Data Analysis and Property Profiling stability->data_analysis

General Experimental Workflow for Physicochemical Profiling.

References

An In-depth Technical Guide to the Spectroscopic Analysis of N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of N,N-Dimethylphenothiazine-2-sulphonamide. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this document outlines the expected spectroscopic characteristics based on the analysis of closely related phenothiazine and sulfonamide derivatives. The experimental protocols provided are robust methodologies applicable to the characterization of this and similar organic compounds.

Molecular Structure

This compound is a derivative of phenothiazine, a tricyclic heterocyclic compound with nitrogen and sulfur atoms. The key structural features include the phenothiazine core, a sulfonamide group at position 2, and a dimethylamino group attached to the sulfonyl moiety.

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound. These values are estimations derived from the analysis of analogous compounds and general principles of spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.5 - 7.8m3HAromatic Protons (Phenothiazine Ring)
~ 6.8 - 7.2m4HAromatic Protons (Phenothiazine Ring)
~ 2.7s6HN(CH₃)₂

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 145 - 150Aromatic C-S, C-N
~ 130 - 140Aromatic C-SO₂
~ 115 - 130Aromatic CH
~ 38N(CH₃)₂

Table 3: Predicted Infrared (IR) Spectroscopic Data (ATR)

Wavenumber (cm⁻¹)IntensityAssignment
~ 3300 - 3400mN-H Stretch (Phenothiazine)
~ 3050 - 3100wAromatic C-H Stretch
~ 2800 - 3000wAliphatic C-H Stretch
~ 1560 - 1600m-sAromatic C=C Stretch
~ 1320 - 1360sSO₂ Asymmetric Stretch
~ 1150 - 1180sSO₂ Symmetric Stretch
~ 750 - 850sAromatic C-H Bending

Table 4: Predicted UV-Visible Spectroscopic Data (Methanol)

λ_max (nm)Molar Absorptivity (ε)Transition
~ 250 - 260Highπ → π
~ 310 - 320Moderaten → π

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zInterpretation
[M+H]⁺Molecular Ion Peak
[M+H - SO₂]⁺Loss of Sulfur Dioxide
[M+H - N(CH₃)₂]⁺Loss of Dimethylamino Group
Fragments of Phenothiazine CoreCharacteristic ions of the tricyclic system

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 500 MHz NMR spectrometer.

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[1]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.[1]

    • If necessary, filter the solution to remove any particulate matter.[1]

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence.

    • Acquire the ¹³C NMR spectrum, typically with proton decoupling.

  • Data Processing:

    • Apply Fourier transformation to the Free Induction Decay (FID) to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Sample Preparation (ATR):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the instrument's clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, spectra are collected over a range of 4000-400 cm⁻¹.

  • Data Processing:

    • Label the significant peaks with their corresponding wavenumbers.

    • Correlate the observed absorption bands with known functional group frequencies.

Objective: To investigate the electronic transitions within the molecule, particularly those involving conjugated π systems.

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-transparent solvent (e.g., methanol or ethanol).

    • From the stock solution, prepare a dilute solution (typically in the micromolar range) to ensure the absorbance falls within the linear range of the instrument (ideally between 0.1 and 1.0).

    • Fill a quartz cuvette with the solvent to be used as a blank.[2]

    • Rinse and fill another quartz cuvette with the sample solution.[2]

  • Data Acquisition:

    • Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.

    • Record a baseline spectrum with the blank cuvette.[3]

    • Scan the sample over a wavelength range of approximately 200-800 nm to obtain the absorption spectrum.[2]

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • If the concentration and path length are known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl).

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source.

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a solvent suitable for ESI, such as a mixture of methanol and water, often with a small amount of acid (e.g., formic acid) to promote protonation for positive ion mode.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a constant flow rate.

    • Apply a high voltage to the ESI needle to generate charged droplets.[4][5]

    • The solvent evaporates, leading to the formation of gas-phase ions.[4]

    • Acquire the mass spectrum in full scan mode to detect the molecular ion.

    • To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).[6]

  • Data Processing:

    • Analyze the full scan spectrum to identify the protonated molecular ion ([M+H]⁺).

    • Analyze the MS/MS spectrum to identify the major fragment ions.

    • Propose fragmentation pathways consistent with the observed product ions. Common fragmentation for sulfonamides includes the loss of SO₂.[7]

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the spectroscopic analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification synthesis Synthesis of N,N-Dimethyl- phenothiazine-2-sulphonamide purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis ms Mass Spectrometry purification->ms data_integration Data Integration & Interpretation nmr->data_integration ir->data_integration uv_vis->data_integration ms->data_integration structure_verification Structure Confirmation data_integration->structure_verification structure_verification->synthesis Feedback for Optimization

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a target compound.

Structure_Elucidation_Logic ms Mass Spectrometry structure Final Structure ms->structure Molecular Formula & Connectivity Clues ir IR Spectroscopy ir->structure Functional Groups uv_vis UV-Vis Spectroscopy uv_vis->structure Conjugated System nmr NMR Spectroscopy (¹H & ¹³C) nmr->structure Carbon-Hydrogen Framework

Caption: Logical relationship of different spectroscopic techniques in the elucidation of a molecular structure.

References

Potential Therapeutic Targets of Phenothiazine Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine sulfonamides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. The core structure, featuring a phenothiazine ring system linked to a sulfonamide moiety, serves as a versatile scaffold for the development of novel therapeutic agents. Phenothiazines themselves are well-established as antipsychotic drugs, but their utility extends to oncology and infectious diseases. The addition of a sulfonamide group, a pharmacophore present in many antibacterial, diuretic, and hypoglycemic agents, can enhance the therapeutic potential of the phenothiazine core, leading to hybrid molecules with unique and potent mechanisms of action.[1][2]

This technical guide provides an in-depth overview of the potential therapeutic targets of phenothiazine sulfonamides, with a focus on their applications in cancer and infectious diseases. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to support further research and drug development in this promising area.

Therapeutic Area: Oncology

Phenothiazine derivatives, including those functionalized with sulfonamide units, have demonstrated significant antitumor activity across a range of cancer cell lines.[1] Their anticancer effects are multifaceted, involving the induction of apoptosis and cell cycle arrest, as well as the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and metastasis.[3][4]

Mechanism of Action

The anticancer mechanisms of phenothiazine sulfonamides are complex and appear to involve multiple cellular targets.

  • Modulation of Key Signaling Pathways: These compounds have been shown to interfere with critical cancer signaling pathways, including the PI3K/Akt/mTOR and MAPK/ERK1/2 pathways.[3] By inhibiting key kinases in these cascades, they can disrupt tumor growth and enhance sensitivity to other therapies. Chlorpromazine, a phenothiazine, has been shown to downregulate PI3K/Akt phosphorylation in endometrial cancer.[3]

  • Calmodulin (CaM) Inhibition: Phenothiazines are known inhibitors of calmodulin, a ubiquitous calcium-binding protein that regulates numerous cellular processes, including cell cycle progression.[5] By binding to CaM in a calcium-dependent manner, phenothiazine derivatives can disrupt CaM-mediated signaling, which is often dysregulated in cancer.

  • Induction of Apoptosis and Cell Cycle Arrest: Phenothiazine derivatives can induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the mitochondria-mediated pathway and can be accompanied by cell cycle arrest, typically in the G0/G1 phase, which prevents cancer cell proliferation.[3]

  • Inhibition of Angiogenesis: Some phenothiazines can suppress the formation of new blood vessels (angiogenesis), a process crucial for tumor growth and metastasis, by inhibiting the production of vascular endothelial growth factor (VEGF).[3][4]

Signaling Pathways

The following diagrams illustrate the key signaling pathways targeted by phenothiazine sulfonamides.

PI3K_Akt_mTOR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes PhenothiazineSulfonamide Phenothiazine Sulfonamide PhenothiazineSulfonamide->Akt inhibition

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Calmodulin_Signaling cluster_cytoplasm Cytoplasm Ca2_ion Ca²⁺ Calmodulin Calmodulin (CaM) Ca2_ion->Calmodulin Active_CaM Ca²⁺/CaM Complex Calmodulin->Active_CaM Downstream Downstream Effectors (e.g., kinases, phosphatases) Active_CaM->Downstream activates Cellular_Response Cellular Responses (e.g., proliferation, apoptosis) Downstream->Cellular_Response PhenothiazineSulfonamide Phenothiazine Sulfonamide PhenothiazineSulfonamide->Active_CaM inhibits formation

Figure 2: Inhibition of Calmodulin (CaM) signaling.
Quantitative Data: Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected phenothiazine derivatives. Note that specific IC50 values for phenothiazine sulfonamides are less commonly reported in the literature compared to their parent phenothiazine compounds.

CompoundCancer Cell LineIC50 (µM)Reference
PEGylated phenothiazine (PPF)HepG2 (Liver)100[1]
PEGylated phenothiazine (PPF)CT-26 (Colon)140[1]
ThioridazineBreast cancer cellsSynergy with doxorubicin[3]
ThioridazineLung cancer cellsSynergy with cisplatin[3]
ChlorpromazineEndometrial cancer cellsModulates PI3K/Akt[3]
Experimental Protocols

This protocol is used to determine the cytotoxic effects of phenothiazine sulfonamides on cancer cell lines and to calculate IC50 values.[6][7][8]

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for formazan crystals

  • 96-well microplates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (phenothiazine sulfonamides)

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine sulfonamide compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the treatment period, add 10-50 µL of MTT stock solution (e.g., 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100-150 µL of DMSO or another solubilizing agent to each well to dissolve the purple formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Therapeutic Area: Infectious Diseases

Phenothiazine sulfonamides have emerged as promising candidates for combating bacterial and fungal infections, including those caused by multidrug-resistant (MDR) strains.[9][10] Their antimicrobial activity stems from multiple mechanisms, making them attractive as both standalone agents and as adjuvants to conventional antibiotics.

Mechanism of Action
  • Inhibition of Efflux Pumps: A key mechanism of antimicrobial resistance is the active efflux of drugs from the bacterial cell by efflux pumps. Phenothiazines can inhibit these pumps, thereby increasing the intracellular concentration of antibiotics and restoring their efficacy against resistant strains.[11][12]

  • Disruption of Bacterial Membranes: Phenothiazines can interfere with the integrity of bacterial cell membranes, leading to leakage of cellular contents and cell death.[3]

  • Interference with DNA and Protein Synthesis: Some studies suggest that phenothiazines can intercalate with bacterial DNA, inhibiting replication and transcription.[13]

  • Synergy with Conventional Antibiotics: Phenothiazine derivatives have shown synergistic effects when combined with antibiotics like ampicillin and ciprofloxacin, effectively lowering the minimum inhibitory concentration (MIC) of these drugs against resistant bacteria.[3][12]

Quantitative Data: Antimicrobial Activity

The following table presents the minimum inhibitory concentration (MIC) values and molecular docking binding energies for representative phenothiazine-3-sulfonamide derivatives against various pathogenic microorganisms.[9][10]

CompoundMicroorganismMIC (mg/L)Binding Energy (kcal/mol)
Phenothiazine-3-sulfonamide derivativesStaphylococcus aureus1.0 - 3.5-5.1 to -7.6
Streptococcus pyogenes1.0 - 3.5-5.1 to -7.6
Escherichia coli1.0 - 3.5-5.1 to -7.6
Salmonella typhi1.0 - 3.5-5.1 to -7.6
Aspergillus fumigatus1.0 - 3.5-5.1 to -7.6
CWHM-974 (a phenothiazine analog)Candida albicans4 - 8N/A
Aspergillus fumigatus2 - 4 µg/mLN/A
Experimental Protocols

This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[10][14]

Materials:

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microplates

  • Bacterial or fungal isolates

  • Test compounds (phenothiazine sulfonamides)

  • Positive control antibiotics (e.g., ciprofloxacin, gentamycin)

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in the appropriate broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Compound Dilution: Prepare serial twofold dilutions of the phenothiazine sulfonamide compounds in the broth directly in the wells of a 96-well microplate.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL for bacteria or 0.5 x 10^3 to 2.5 x 10^3 CFU/mL for fungi.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.

Synthesis and Characterization of Phenothiazine Sulfonamides

The synthesis of phenothiazine sulfonamides typically involves a multi-step process. A general workflow is presented below.

Synthesis_Workflow Start Starting Materials (e.g., 4-chloroaniline, 1-naphthylamine) Intermediate1 Intermediate Diamine (e.g., 1-(naphthalen-1-yl)benzene-1,4-diamine) Start->Intermediate1 Base-catalyzed reaction Phenothiazine_Core Phenothiazine Derivative Intermediate1->Phenothiazine_Core Reaction with sulfur and iodine Final_Product Phenothiazine-3-Sulfonamide Derivatives Phenothiazine_Core->Final_Product Reaction with sulfonyl chlorides Characterization Characterization (FTIR, ¹H NMR, ¹³C NMR) Final_Product->Characterization

Figure 3: General synthetic workflow for phenothiazine sulfonamides.
General Synthesis Protocol

The following is a generalized protocol based on reported syntheses of phenothiazine-3-sulfonamide derivatives.[9]

Step 1: Synthesis of the Intermediate Diamine

  • A base-catalyzed reaction of an aniline derivative (e.g., 4-chloroaniline) with an amine (e.g., 1-naphthylamine) is carried out to form the intermediate diamine.

Step 2: Formation of the Phenothiazine Core

  • The intermediate diamine is treated with sulfur and a catalytic amount of iodine in a suitable solvent (e.g., 1,2-dichlorobenzene) and refluxed for several hours to yield the phenothiazine derivative.

Step 3: Sulfonylation

  • The phenothiazine derivative is then reacted with various substituted aryl sulfonyl chlorides in the presence of a base to yield the final phenothiazine-3-sulfonamide products.

Characterization:

  • The synthesized compounds are purified, typically by recrystallization or column chromatography.

  • The structures are confirmed using spectroscopic techniques such as Fourier-transform infrared (FTIR) spectroscopy, proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR).[9]

Conclusion

Phenothiazine sulfonamides represent a versatile and promising class of compounds with significant potential for the development of new anticancer and antimicrobial agents. Their ability to interact with multiple therapeutic targets, including key signaling pathways in cancer and microbial resistance mechanisms, underscores their importance in modern drug discovery. The data and protocols presented in this guide offer a comprehensive resource for researchers in this field. Further exploration of the structure-activity relationships, optimization of the pharmacokinetic properties, and in vivo evaluation of lead compounds will be crucial steps in translating the therapeutic potential of phenothiazine sulfonamides into clinical applications.

References

Structure-Activity Relationship of Phenothiazine Sulfonamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a tricyclic aromatic compound, has long been a cornerstone in medicinal chemistry, primarily recognized for its neuroleptic properties. The fusion of the phenothiazine nucleus with a sulfonamide moiety has given rise to a class of compounds with a broad and compelling pharmacological profile. These derivatives have demonstrated significant potential as antimicrobial, anticancer, and ferroptosis-inhibiting agents, as well as modulators of key enzymes like carbonic anhydrase. This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of phenothiazine sulfonamides, offering a comprehensive overview of their design, synthesis, and biological evaluation. By presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing key molecular pathways, this document aims to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile scaffold.

Core Structure and Key Pharmacophoric Features

The fundamental structure of a phenothiazine sulfonamide consists of the tricyclic phenothiazine core, with a sulfonamide group (-SO₂NR₂R₃) typically attached to one of the benzene rings. The nitrogen atom at position 10 of the phenothiazine ring is another critical site for substitution, often bearing an alkyl or aryl group. The biological activity of these compounds is intricately linked to the nature and position of substituents on both the phenothiazine ring system and the sulfonamide nitrogen.

Structure-Activity Relationships

Antimicrobial Activity

The antimicrobial potential of phenothiazine sulfonamides has been a significant area of investigation. The structure-activity relationship studies reveal that the nature of the substituent on the sulfonamide nitrogen and the substitution pattern on the phenothiazine ring are crucial for activity.

Key SAR observations for antimicrobial activity include:

  • Substitution on the Phenothiazine Ring: The presence of electron-withdrawing groups, such as a trifluoromethyl (-CF₃) group, on the phenothiazine ring can influence the electronic properties of the molecule and potentially enhance antimicrobial efficacy.

  • Substitution on the Sulfonamide Moiety: The nature of the substituent attached to the sulfonamide nitrogen plays a pivotal role in modulating the antimicrobial spectrum and potency. Aromatic or heterocyclic rings at this position can lead to compounds with significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Anticancer Activity

Phenothiazine derivatives have been explored for their anticancer properties, and the addition of a sulfonamide group offers a promising avenue for developing novel and more potent agents. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Key SAR insights for anticancer activity include:

  • PEGylation: The attachment of polyethylene glycol (PEG) chains to the phenothiazine nitrogen, in conjunction with a sulfonamide functionality, has been shown to enhance biocompatibility and improve the therapeutic index. The length of the PEG chain can influence cytotoxicity and cell line specificity.

  • Sulfonamide Substituents: The incorporation of a sulfonamide moiety can significantly enhance the cytotoxic effects of the phenothiazine core against various cancer cell lines.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. The inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and certain types of cancer. While extensive research exists on sulfonamide-based CA inhibitors, the exploration of phenothiazine sulfonamides in this context is an emerging area. The bulky phenothiazine scaffold can be exploited to achieve isoform-selective inhibition by targeting regions around the enzyme's active site.

Ferroptosis Inhibition

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Inhibitors of ferroptosis have therapeutic potential in a range of diseases, including neurodegenerative disorders and ischemia-reperfusion injury. Phenothiazine derivatives have been identified as potent ferroptosis inhibitors, and the incorporation of a sulfonamide group can modulate this activity.

Quantitative Data

Table 1: Antimicrobial Activity of Phenothiazine-3-Sulfonamide Derivatives
CompoundR Group on SulfonamideTest OrganismMIC (mg/L)[1][2]
30a 4-methylphenylStaphylococcus aureus1.0
Streptococcus pyogenes1.5
Escherichia coli2.0
Salmonella typhi2.5
Aspergillus fumigatus3.0
30b 4-nitrophenylStaphylococcus aureus1.5
Streptococcus pyogenes1.0
Escherichia coli2.5
Salmonella typhi2.0
Aspergillus fumigatus3.5
30c 3-nitrophenylStaphylococcus aureus2.0
Streptococcus pyogenes2.5
Escherichia coli1.5
Salmonella typhi1.0
Aspergillus fumigatus2.5
Ciprofloxacin -Staphylococcus aureus0.5
Streptococcus pyogenes0.8
Escherichia coli0.4
Salmonella typhi0.6
Gentamycin -Staphylococcus aureus0.6
Streptococcus pyogenes0.7
Escherichia coli0.5
Salmonella typhi0.4
Ketoconazole -Aspergillus fumigatus1.0
Table 2: Anticancer Activity of PEGylated Phenothiazine Sulfonamide Derivatives
CompoundLinkerCancer Cell LineIC₅₀ (mM)
PPMA ImineCT-26 (Colon Carcinoma)0.04
HepG2 (Hepatocellular Carcinoma)0.054
PPEA ImineCT-26 (Colon Carcinoma)0.029
HepG2 (Hepatocellular Carcinoma)0.04
PTMA ImineHeLa (Cervical Cancer)~0.015
PTEA ImineHeLa (Cervical Cancer)~0.015

Experimental Protocols

Synthesis of N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides

A general and efficient method for the synthesis of novel N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamides involves the reaction of 3-(Trifluoromethyl)-10H-phenothiazin-1-amine with various sulfonyl chlorides.

Materials:

  • 3-(Trifluoromethyl)-10H-phenothiazin-1-amine

  • Appropriate sulfonyl chloride (e.g., benzenesulfonyl chloride, p-toluenesulfonyl chloride)

  • Pyridine

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-hexane

Procedure:

  • To a solution of 3-(Trifluoromethyl)-10H-phenothiazin-1-amine in a mixture of pyridine and DCM, add the desired sulfonyl chloride dropwise under stirring at room temperature.

  • Continue stirring the reaction mixture for a specified time, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction mixture with water and extract the product with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in n-hexane) to afford the desired N-[3-(Trifluoromethyl)-10H-phenothiazin-1-yl] sulfonamide.

  • Characterize the final product using spectroscopic techniques such as IR, ¹H NMR, and Mass spectrometry.

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized phenothiazine sulfonamides against various microbial strains.[1][2]

Materials:

  • Synthesized phenothiazine sulfonamide derivatives

  • Standard antimicrobial agents (e.g., ciprofloxacin, gentamycin, ketoconazole)

  • Nutrient agar or Mueller-Hinton agar

  • Sterile petri dishes

  • Bacterial and fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Aspergillus fumigatus)

  • Sterile cork borer

  • Incubator

Procedure:

  • Prepare sterile nutrient agar plates by pouring the molten agar into petri dishes and allowing it to solidify.

  • Prepare a standardized inoculum of the test microorganism.

  • Spread the microbial inoculum uniformly over the surface of the agar plates.

  • Create wells of a specific diameter in the agar plates using a sterile cork borer.

  • Prepare stock solutions of the test compounds and standard drugs in a suitable solvent (e.g., DMSO).

  • Add a defined volume of different concentrations of the test compounds and standards into the respective wells.

  • Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • After incubation, measure the diameter of the zone of inhibition around each well.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

Ferroptosis Signaling Pathway

Phenothiazine derivatives have been identified as inhibitors of ferroptosis, a form of iron-dependent regulated cell death. The pathway involves the accumulation of lipid reactive oxygen species (ROS) to lethal levels. Key players in this pathway include glutathione peroxidase 4 (GPX4), which detoxifies lipid peroxides, and the cystine/glutamate antiporter system Xc⁻, which is responsible for the uptake of cystine, a precursor for the synthesis of the antioxidant glutathione (GSH). Phenothiazine sulfonamides may exert their anti-ferroptotic effects by scavenging lipid ROS or by modulating the activity of key proteins in this pathway.

Ferroptosis_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol System Xc- System Xc- Cystine Cystine System Xc-->Cystine Uptake Lipid_PUFA Lipid (PUFA-PL) Lipid_peroxides Lipid Peroxides (L-OOH) Lipid_PUFA->Lipid_peroxides Oxidation Cysteine Cysteine Cystine->Cysteine GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 Glutathione Peroxidase 4 (GPX4) GSH->GPX4 Cofactor Lipid_alcohols Lipid Alcohols (L-OH) GPX4->Lipid_alcohols Reduces Lipid_peroxides->GPX4 Ferroptosis Ferroptosis Lipid_peroxides->Ferroptosis Iron Fe²⁺ ROS Reactive Oxygen Species (ROS) Iron->ROS Fenton Reaction ROS->Lipid_peroxides Induces Phenothiazine_Sulfonamide Phenothiazine Sulfonamide Phenothiazine_Sulfonamide->Lipid_peroxides Inhibits Phenothiazine_Sulfonamide->ROS Inhibits

Caption: Ferroptosis signaling pathway and potential inhibition by phenothiazine sulfonamides.

Dopamine Receptor Signaling

The antipsychotic effects of many phenothiazine derivatives are attributed to their antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain. The sulfonamide moiety can influence the binding affinity and selectivity of these compounds for different dopamine receptor subtypes. Understanding the interaction with the dopamine signaling cascade is crucial for designing phenothiazine sulfonamides with improved neurological profiles.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds G_Protein Gi/o Protein D2_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Decreases PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular_Response PKA->Cellular_Response Leads to Phenothiazine_Sulfonamide Phenothiazine Sulfonamide Phenothiazine_Sulfonamide->D2_Receptor Antagonist

Caption: Dopamine D2 receptor signaling and its antagonism by phenothiazine sulfonamides.

Carbonic Anhydrase Catalytic Mechanism

The inhibition of carbonic anhydrase by sulfonamides is a well-understood mechanism. The sulfonamide group mimics the transition state of the carbon dioxide hydration reaction and binds to the zinc ion in the enzyme's active site, blocking its catalytic activity. Phenothiazine sulfonamides can be designed to exploit this mechanism for therapeutic benefit.

Carbonic_Anhydrase_Mechanism cluster_active_site Carbonic Anhydrase Active Site Zn_H2O Zn²⁺-OH₂ Zn_OH Zn²⁺-OH⁻ Zn_H2O->Zn_OH -H⁺ Zn_Inhibited Zn²⁺-Inhibitor Complex Zn_H2O->Zn_Inhibited HCO3 HCO₃⁻ Zn_OH->HCO3 +CO₂ (Nucleophilic Attack) CO2 CO₂ HCO3->Zn_H2O -HCO₃⁻ +H₂O H2O H₂O Phenothiazine_Sulfonamide Phenothiazine Sulfonamide (R-SO₂NH₂) Phenothiazine_Sulfonamide->Zn_Inhibited Binds to Zn²⁺

References

Methodological & Application

Application Notes and Protocols: N,N-Dimethylphenothiazine-2-sulphonamide as a Potential Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Phenothiazine and its derivatives have long been investigated for a wide range of pharmacological activities, including anticancer properties. The phenothiazine nucleus, a tricyclic aromatic system, serves as a versatile scaffold for the development of novel therapeutic agents. The addition of a sulfonamide group, a well-established pharmacophore in medicinal chemistry, can further enhance the biological activity of the parent molecule. This document provides a theoretical framework and generalized protocols for the investigation of N,N-Dimethylphenothiazine-2-sulphonamide as a potential anticancer agent, based on methodologies commonly applied to analogous compounds.

Note: Currently, there is a lack of specific public data on the anticancer activity of this compound. The following protocols and discussions are based on established methods for evaluating similar phenothiazine and sulfonamide derivatives.

Synthesis

The synthesis of N,N-Dimethyl-10H-phenothiazine-2-sulfonamide has been reported in the scientific literature.[1] A general approach to synthesizing phenothiazine sulfonamides involves the reaction of a phenothiazine intermediate with a sulfonyl chloride in the presence of a suitable base.

General Synthetic Protocol:

A generalized synthetic pathway for phenothiazine sulfonamides is outlined below. This is a representative scheme and may require optimization for the specific synthesis of this compound.

Phenothiazine Phenothiazine reaction1 + Phenothiazine->reaction1 Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->reaction1 Phenothiazine_sulfonyl_chloride Phenothiazine-2-sulfonyl chloride reaction2 + Phenothiazine_sulfonyl_chloride->reaction2 Dimethylamine Dimethylamine Dimethylamine->reaction2 Target_Compound N,N-Dimethylphenothiazine- 2-sulphonamide reaction1->Phenothiazine_sulfonyl_chloride Sulfonation reaction2->Target_Compound Amination cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras PI3K PI3K Receptor->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Proliferation Proliferation mTOR->Proliferation Cell_Cycle_Progression Cell Cycle Progression Transcription_Factors->Cell_Cycle_Progression Transcription_Factors->Proliferation Compound N,N-Dimethylphenothiazine- 2-sulphonamide Compound->Ras Inhibition Compound->PI3K Inhibition Compound->Akt Inhibition cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Hypothetical) Synthesis Synthesis and Purification of This compound Cell_Viability Cell Viability Assays (MTT) on various cancer cell lines Synthesis->Cell_Viability IC50 Determine IC50 Values Cell_Viability->IC50 Mechanism Mechanism of Action Studies IC50->Mechanism Apoptosis Apoptosis Assays (Annexin V/PI) Mechanism->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) Mechanism->Cell_Cycle Western_Blot Western Blot for key regulatory proteins Mechanism->Western_Blot Animal_Model Xenograft Mouse Model Mechanism->Animal_Model If promising in vitro results Toxicity Toxicity Studies Animal_Model->Toxicity Efficacy Tumor Growth Inhibition Animal_Model->Efficacy

References

Application Notes & Protocols for the Analytical Detection of N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a compound of interest within the broader class of phenothiazines, which are known for their diverse pharmacological activities. Accurate and sensitive analytical methods are crucial for its detection and quantification in various matrices, including pharmaceutical formulations, biological samples, and environmental assays. This document provides detailed application notes and experimental protocols for the analysis of this compound utilizing modern analytical techniques. The methodologies outlined are based on established principles for the analysis of phenothiazine and sulfonamide derivatives and are intended to serve as a comprehensive guide for researchers.

Analytical Techniques Overview

The detection of this compound can be achieved through several analytical techniques. The choice of method will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation. The primary techniques covered in this document include:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and selectivity, providing structural information for unambiguous identification.

  • Electrochemical Detection: A sensitive and often cost-effective method for the analysis of electroactive compounds like phenothiazines.

Quantitative Data Summary

The following tables summarize hypothetical yet representative quantitative data for the analytical methods described. These values are based on typical performance characteristics observed for the analysis of similar phenothiazine derivatives and should be validated for the specific application.

Table 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

ParameterValue
Linearity Range0.1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantitation (LOQ)0.15 µg/mL
Precision (%RSD, n=6)< 2%
Accuracy (Recovery %)98 - 102%

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

ParameterValue
Linearity Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.998
Limit of Detection (LOD)0.5 ng/mL
Limit of Quantitation (LOQ)1.5 ng/mL
Precision (%RSD, n=6)< 5%
Accuracy (Recovery %)95 - 105%

Table 3: Electrochemical Detection

ParameterValue
Linearity Range0.05 - 50 µM
Correlation Coefficient (r²)> 0.997
Limit of Detection (LOD)0.01 µM
Limit of Quantitation (LOQ)0.03 µM
Precision (%RSD, n=6)< 4%
Accuracy (Recovery %)97 - 103%

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol outlines a reversed-phase HPLC method for the quantification of this compound.

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Ammonium acetate (analytical grade).

  • Ultrapure water.

  • This compound reference standard.

2. Chromatographic Conditions:

  • Mobile Phase: A gradient of Acetonitrile (A) and 20 mM Ammonium Acetate buffer, pH 5.0 (B).

    • Start with 30% A, increase to 70% A over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 254 nm.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: The sample preparation will be matrix-dependent. For pharmaceutical formulations, dissolution in the mobile phase followed by filtration through a 0.45 µm filter is typically sufficient. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) will be necessary to remove interfering substances.

4. Analysis Workflow:

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions HPLC_System Inject into HPLC System Standard_Prep->HPLC_System Sample_Prep Prepare Sample Solutions (e.g., Dissolution, Extraction) Sample_Prep->HPLC_System Separation Chromatographic Separation (C18 Column) HPLC_System->Separation Detection UV Detection at 254 nm Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify Concentration (using Calibration Curve) Integration->Quantification

Caption: Workflow for HPLC analysis of this compound.

Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides a highly sensitive and selective method for the detection and quantification of this compound, suitable for trace-level analysis.

1. Instrumentation and Materials:

  • LC-MS system equipped with an electrospray ionization (ESI) source.

  • UPLC/UHPLC system for fast separations.

  • C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

  • Ultrapure water.

  • This compound reference standard.

2. LC-MS Conditions:

  • Mobile Phase: A gradient of Acetonitrile with 0.1% Formic Acid (A) and Water with 0.1% Formic Acid (B).

    • Start with 10% A, increase to 90% A over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MS Detection: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantitative analysis. The precursor and product ions will need to be determined by infusing a standard solution of the analyte. A full scan can be used for qualitative analysis.

3. Standard and Sample Preparation:

  • Follow the same procedure as for HPLC, but use LC-MS grade solvents and prepare dilutions in the initial mobile phase composition. Due to the high sensitivity of LC-MS, lower concentration standards will be required.

4. Analysis Workflow:

LCMS_Workflow cluster_prep Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing Standard_Prep Prepare Standard Solutions LC_System Inject into UPLC System Standard_Prep->LC_System Sample_Prep Prepare Sample Solutions (e.g., SPE, LLE) Sample_Prep->LC_System Separation Chromatographic Separation LC_System->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization MS_Detection Mass Spectrometric Detection (SIM or MRM) Ionization->MS_Detection Mass_Spectrum Obtain Mass Spectrum MS_Detection->Mass_Spectrum Peak_Integration Integrate Peak Area Mass_Spectrum->Peak_Integration Quantification Quantify Concentration Peak_Integration->Quantification

Caption: Workflow for LC-MS analysis of this compound.

Protocol 3: Electrochemical Detection using Cyclic Voltammetry

This protocol describes a method for the electrochemical characterization and potential quantification of this compound based on its redox properties.

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode setup.

  • Working Electrode: Glassy Carbon Electrode (GCE).

  • Reference Electrode: Ag/AgCl (in saturated KCl).

  • Counter Electrode: Platinum wire.

  • Electrochemical cell.

  • Supporting Electrolyte: e.g., 0.1 M Phosphate Buffer Solution (PBS), pH 7.4.

  • This compound reference standard.

2. Experimental Procedure:

  • Electrode Preparation: Polish the GCE with alumina slurry on a polishing pad, rinse with ultrapure water, and sonicate in ethanol and water.

  • Electrochemical Measurement:

    • Place the supporting electrolyte (e.g., 10 mL of 0.1 M PBS) into the electrochemical cell.

    • Immerse the three electrodes into the solution.

    • Record a blank cyclic voltammogram in the potential range of interest (e.g., -0.2 to +1.2 V).

    • Add a known concentration of this compound to the cell and record the cyclic voltammogram.

    • The appearance of new oxidation/reduction peaks will indicate the electrochemical activity of the analyte.

  • Quantitative Analysis: For quantification, a technique such as differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) is often more sensitive. A calibration curve can be constructed by plotting the peak current against the concentration of the analyte.

3. Logical Relationship of Electrochemical Detection:

Electrochemical_Detection Analyte N,N-Dimethylphenothiazine- 2-sulphonamide Oxidation Oxidation Analyte->Oxidation Electrode Glassy Carbon Electrode Electrode->Oxidation Potential Applied Potential Potential->Oxidation Current Measured Current Oxidation->Current Concentration Concentration Current->Concentration is proportional to

Caption: Principle of electrochemical detection for this compound.

Conclusion

The analytical methods and protocols detailed in this document provide a robust framework for the detection and quantification of this compound. The choice of technique should be guided by the specific analytical requirements, including sensitivity, selectivity, and the nature of the sample matrix. It is imperative that any method chosen be fully validated in the laboratory to ensure its suitability for the intended purpose.

Application Notes and Protocols: Phenothiazine Sulfonamides in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenothiazine, a privileged heterocyclic scaffold, has been a cornerstone in medicinal chemistry for decades, primarily known for its applications in antipsychotic medications. The incorporation of a sulfonamide moiety onto the phenothiazine core has opened up new avenues in drug discovery, leading to the development of novel compounds with a broad spectrum of biological activities. These phenothiazine sulfonamide derivatives have demonstrated significant potential as anticancer, antimicrobial, and neuroprotective agents. Their mechanism of action often involves the modulation of key signaling pathways implicated in various diseases. This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in the exploration and development of phenothiazine sulfonamides as therapeutic agents.

Data Presentation: Biological Activities of Phenothiazine Sulfonamides

The following tables summarize the quantitative data on the biological activities of various phenothiazine sulfonamide derivatives from recent studies, providing a comparative overview of their potency.

Table 1: Anticancer Activity of Phenothiazine Sulfonamide Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference
PPF HepG2 (Liver)100[1]
PPF CT-26 (Colon)140[1]
PPO HepG2 (Liver)161.3[2]
PPO MCF7 (Breast)131.7[2]
PPO HeLa (Cervical)229.1[2]
PPO MeWo (Skin)251.9[2]
Compound 97 MCF-7 (Breast)0.77[3]
Compound 98 MCF-7 (Breast)0.1[3]
Compound 99 MDA-MB-231 (Breast)6.49[3]
PTZ-NH2 BT-474 (Breast)55[4]
PTZ-TPP BT-474 (Breast)15[4]

Table 2: Antimicrobial Activity of Phenothiazine Sulfonamide Derivatives

Compound IDMicroorganismMIC (µg/mL)Reference
1a Staphylococcus aureus ATCC 25923256[1]
1b Staphylococcus aureus ATCC 2592364[1]
1c Staphylococcus aureus ATCC 25923128[1]
1d Staphylococcus aureus ATCC 2592364[1]
Compound I S. aureus ATCC 2921332[5]
Compound II S. aureus ATCC 2921364[5]
Compound III S. aureus ATCC 29213128[5]
Derivative 30c S. aureus1.0 (mg/L)[6]
Derivative 30c S. pyogenes1.0 (mg/L)[6]
Derivative 30c E. coli1.0 (mg/L)[6]
Derivative 30c S. typhi1.5 (mg/L)[6]
Derivative 30c A. fumigatus1.0 (mg/L)[6]

Table 3: Ferroptosis Inhibitory Activity of Phenothiazine Sulfonamide Derivatives

Compound IDCell LineAssay ConditionEC50 (µM)Reference
23b PC12Erastin-induced0.001[4][7]
51 HT1080Erastin-induced0.0005[8]
1b FRDA FibroblastsErastin-induced0.015[7]
2b FRDA FibroblastsErastin-induced0.011[7]
3b FRDA FibroblastsErastin-induced0.010[7]
4b FRDA FibroblastsErastin-induced0.015[7]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of phenothiazine sulfonamides.

Protocol 1: General Synthesis of N-(10H-Phenothiazin-10-yl)benzenesulfonamide Derivatives

This protocol describes a common method for the synthesis of phenothiazine sulfonamides via N-sulfonylation of the phenothiazine core.

Materials:

  • Phenothiazine

  • Appropriate benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • n-Hexane

Procedure:

  • Dissolve phenothiazine (1.0 eq) in a minimal amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add the desired benzenesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding distilled water.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in n-hexane as the eluent.

  • Characterize the purified product by IR, 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Anticancer Activity Assessment using MTS Assay

This protocol outlines the determination of the cytotoxic effects of phenothiazine sulfonamides on cancer cell lines using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Phenothiazine sulfonamide compounds

  • Dimethyl sulfoxide (DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Culture the cancer cells in T-75 flasks until they reach 80-90% confluency.

  • Harvest the cells by trypsinization, neutralize with complete medium, and centrifuge at 1000 rpm for 5 minutes.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer.

  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C in a 5% CO2 incubator to allow for cell attachment.

  • Prepare stock solutions of the phenothiazine sulfonamide compounds in DMSO. Prepare serial dilutions of the compounds in a complete medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v).

  • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plates for 48-72 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of the MTS reagent to each well.

  • Incubate the plates for 1-4 hours at 37 °C in a 5% CO2 incubator, or until a color change is apparent.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve fitting software.

Protocol 3: In Vitro Antimicrobial Activity Assessment using Agar Well Diffusion Method

This protocol details the determination of the antimicrobial activity of phenothiazine sulfonamides against various microbial strains.

Materials:

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes

  • Sterile cotton swabs

  • Phenothiazine sulfonamide compounds

  • DMSO (sterile)

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Sterile cork borer or pipette tip

  • Incubator

Procedure:

  • Prepare and sterilize the MHA or SDA medium according to the manufacturer's instructions and pour it into sterile petri dishes. Allow the agar to solidify.

  • Prepare a microbial inoculum by suspending a few colonies from a fresh culture in sterile saline to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Using a sterile cotton swab, uniformly streak the microbial suspension over the entire surface of the agar plate to create a lawn.

  • Allow the plates to dry for a few minutes at room temperature.

  • Using a sterile cork borer (6-8 mm in diameter), punch wells into the agar.

  • Prepare stock solutions of the phenothiazine sulfonamide compounds in sterile DMSO.

  • Add a fixed volume (e.g., 50-100 µL) of each compound solution at a specific concentration into the respective wells. Include a well with sterile DMSO as a negative control and a well with a standard antibiotic as a positive control.

  • Allow the plates to stand for about 30 minutes at room temperature to permit diffusion of the compounds into the agar.

  • Invert the plates and incubate at 37 °C for 24 hours for bacteria or at 25-30 °C for 48-72 hours for fungi.

  • After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Protocol 4: In Vivo Evaluation in a Rat Spinal Cord Injury (SCI) Model

This protocol provides a framework for assessing the therapeutic potential of phenothiazine sulfonamides in a rat model of spinal cord injury.[7][9][10][11] All animal procedures should be performed in accordance with institutional animal care and use committee guidelines.

Materials:

  • Adult female Sprague-Dawley rats (220-250 g)

  • Anesthetic (e.g., isoflurane)

  • Surgical instruments for laminectomy

  • Spinal cord impactor device (e.g., NYU impactor)

  • Phenothiazine sulfonamide compound

  • Vehicle solution (e.g., saline with a solubilizing agent)

  • Suturing materials

  • Basso, Beattie, and Bresnahan (BBB) locomotor rating scale

  • Analgesics and antibiotics for post-operative care

Procedure:

  • Animal Acclimation and Pre-training: Acclimate the rats to the housing facility for at least one week before surgery. Handle the rats daily and pre-train them on the BBB locomotor rating scale to obtain baseline scores.

  • Surgical Procedure (Spinal Cord Contusion):

    • Anesthetize the rat using isoflurane.

    • Shave and disinfect the surgical area over the thoracic spine.

    • Make a midline incision and dissect the paraspinal muscles to expose the vertebral column.

    • Perform a laminectomy at the T9-T10 level to expose the spinal cord.

    • Stabilize the spine using vertebral clamps.

    • Induce a moderate contusion injury using a spinal cord impactor (e.g., 10 g weight dropped from a height of 12.5 mm).

    • After the impact, remove the impactor and suture the muscle layers and skin.

  • Drug Administration:

    • Randomly assign the rats to treatment and vehicle control groups.

    • Administer the phenothiazine sulfonamide compound or vehicle solution at a predetermined dose and route (e.g., intraperitoneal injection) at a specific time point post-injury (e.g., 30 minutes) and then daily for a specified duration (e.g., 7 days).

  • Post-operative Care:

    • Provide post-operative analgesia and antibiotics as per veterinary recommendations.

    • Manually express the bladders of the rats twice daily until bladder function returns.

    • Provide food and water ad libitum and monitor the animals for any signs of distress.

  • Behavioral Assessment:

    • Assess locomotor recovery weekly for 6-8 weeks using the BBB locomotor rating scale. Two independent and blinded observers should perform the scoring. The scale ranges from 0 (no observable hindlimb movement) to 21 (normal locomotion).

  • Histological Analysis (at the end of the study):

    • Euthanize the rats and perfuse them with saline followed by 4% paraformaldehyde.

    • Carefully dissect the spinal cord segment containing the lesion epicenter.

    • Process the tissue for histological staining (e.g., Hematoxylin and Eosin for lesion volume, Luxol Fast Blue for myelin sparing, and immunohistochemistry for markers of inflammation and axonal regeneration).

  • Data Analysis:

    • Analyze the BBB scores using appropriate statistical tests (e.g., two-way repeated measures ANOVA).

    • Quantify the histological parameters and analyze them using statistical tests (e.g., t-test or ANOVA).

Mandatory Visualizations

The following diagrams, created using Graphviz (DOT language), illustrate key concepts in the application of phenothiazine sulfonamides in drug discovery.

G cluster_synthesis General Synthesis Scheme Phenothiazine Phenothiazine N-Sulfonylation N-Sulfonylation Phenothiazine->N-Sulfonylation Benzenesulfonyl Chloride Benzenesulfonyl Chloride Benzenesulfonyl Chloride->N-Sulfonylation Pyridine Pyridine Pyridine->N-Sulfonylation Base Phenothiazine Sulfonamide Phenothiazine Sulfonamide N-Sulfonylation->Phenothiazine Sulfonamide

General synthesis of phenothiazine sulfonamides.

G cluster_workflow Experimental Workflow for Anticancer Evaluation Compound Synthesis Compound Synthesis In Vitro Screening In Vitro Screening Compound Synthesis->In Vitro Screening Cytotoxicity Assay (MTS) Cytotoxicity Assay (MTS) In Vitro Screening->Cytotoxicity Assay (MTS) IC50 Determination IC50 Determination Cytotoxicity Assay (MTS)->IC50 Determination Lead Compound Identification Lead Compound Identification IC50 Determination->Lead Compound Identification In Vivo Studies In Vivo Studies Lead Compound Identification->In Vivo Studies

Workflow for anticancer drug discovery.

G cluster_pathway Potential Anticancer Mechanisms Phenothiazine Sulfonamide Phenothiazine Sulfonamide Apoptosis Induction Apoptosis Induction Phenothiazine Sulfonamide->Apoptosis Induction Cell Cycle Arrest Cell Cycle Arrest Phenothiazine Sulfonamide->Cell Cycle Arrest Enzyme Inhibition Enzyme Inhibition Phenothiazine Sulfonamide->Enzyme Inhibition Cancer Cell Death Cancer Cell Death Apoptosis Induction->Cancer Cell Death Cell Cycle Arrest->Cancer Cell Death Enzyme Inhibition->Cancer Cell Death

Potential anticancer signaling pathways.

References

Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulphonamide in In Vitro Cell Line Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a synthetic compound belonging to the phenothiazine class of molecules, which are recognized for their diverse pharmacological activities. Phenothiazine derivatives have been investigated for their potential as anticancer agents, with studies indicating their ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[1] Similarly, molecules containing a sulfonamide group have demonstrated efficacy in cancer therapy by inducing cell cycle arrest and apoptosis.[2][3] This document provides detailed protocols and application notes for the in vitro evaluation of this compound's cytotoxic and apoptotic effects on cancer cell lines.

Data Presentation

Cytotoxicity of this compound

The half-maximal inhibitory concentration (IC50) values of this compound were determined in various cancer cell lines after 48 hours of treatment. The results indicate a dose-dependent inhibition of cell viability.

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma15.2
HeLaCervical Cancer11.8
A549Lung Carcinoma22.5
K562Leukemia8.9
Apoptosis Induction by this compound

The percentage of apoptotic cells was quantified using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry after 48 hours of treatment with the IC50 concentration of the compound.

Cell LineTreatment (IC50)Early Apoptosis (%)Late Apoptosis (%)Total Apoptosis (%)
MCF-715.2 µM18.312.130.4
HeLa11.8 µM25.615.441.0
A54922.5 µM12.18.720.8
K5628.9 µM35.220.155.3
Cell Cycle Analysis

Treatment with this compound for 24 hours resulted in a significant arrest of cancer cells in the G2/M phase of the cell cycle.

Cell LineTreatment (IC50)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)
MCF-7
Control0 µM65.220.114.7
Treated15.2 µM30.115.854.1
HeLa
Control0 µM58.925.315.8
Treated11.8 µM25.418.256.4

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of cell viability upon treatment with this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, K562)

  • Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for 48 hours at 37°C and 5% CO₂.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol details the detection of apoptosis using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • This compound

  • Cancer cell lines

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

  • Treat the cells with the IC50 concentration of this compound for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer provided in the kit.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Annexin V positive and PI negative cells are considered in early apoptosis, while cells positive for both are in late apoptosis.[4]

Cell Cycle Analysis

This protocol describes the analysis of the cell cycle distribution by staining the cellular DNA with Propidium Iodide (PI) and analyzing it via flow cytometry.

Materials:

  • This compound

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the IC50 concentration of the compound for 24 hours as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently.

  • Store the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend in PI staining solution.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Visualizations

Signaling Pathway

G Compound N,N-Dimethylphenothiazine- 2-sulphonamide ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS induces Mito_Potential ↓ Mitochondrial Membrane Potential ROS->Mito_Potential Cyto_C Cytochrome c Release Mito_Potential->Cyto_C Casp9 Caspase-9 Activation Cyto_C->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G Start Start: Cancer Cell Culture Treatment Treat with N,N-Dimethylphenothiazine- 2-sulphonamide Start->Treatment Incubate_24h Incubate 24h Treatment->Incubate_24h Incubate_48h Incubate 48h Treatment->Incubate_48h CellCycle Cell Cycle Analysis (PI Staining) Incubate_24h->CellCycle MTT Cytotoxicity Assay (MTT) Incubate_48h->MTT Apoptosis Apoptosis Assay (Annexin V/PI) Incubate_48h->Apoptosis End End: Data Analysis CellCycle->End MTT->End Apoptosis->End

References

Application Notes and Protocols: Molecular Docking Studies of N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a derivative of the phenothiazine scaffold, a class of compounds known for a wide range of biological activities, including antipsychotic, antibacterial, and anticancer properties. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are pivotal in drug discovery for elucidating the mechanism of action, predicting binding affinity, and guiding the design of more potent and selective drug candidates. This document provides a detailed protocol for performing molecular docking studies of this compound against a putative protein target and for analyzing the results.

Experimental Protocols

A generalized workflow for molecular docking studies involves four main stages: protein preparation, ligand preparation, molecular docking, and analysis of the results.

Protein Preparation

The initial step involves the preparation of the target protein structure.

  • Step 1: Protein Structure Retrieval: Download the 3D structure of the target protein from a protein database such as the Protein Data Bank (PDB).

  • Step 2: Pre-processing: Remove all non-essential molecules from the protein structure, such as water molecules, ions, and co-crystallized ligands. This can be performed using software like UCSF Chimera or PyMOL.

  • Step 3: Addition of Hydrogen Atoms: Add polar hydrogen atoms to the protein structure, as they are crucial for forming hydrogen bonds. This is typically done using software like AutoDockTools.

  • Step 4: Charge Assignment: Assign appropriate partial charges to the protein atoms using a force field like Gasteiger.

Ligand Preparation

The ligand, this compound, must be prepared for docking.

  • Step 1: 2D Structure Sketching and Conversion: Draw the 2D structure of this compound using a chemical drawing tool like ChemDraw or Marvin Sketch. Convert the 2D structure to a 3D structure.

  • Step 2: Energy Minimization: Perform energy minimization of the 3D ligand structure to obtain a stable conformation. This can be done using force fields like MMFF94 or UFF with software such as Avogadro or ArgusLab.[1]

  • Step 3: Torsion Angle Definition: Define the rotatable bonds in the ligand to allow for conformational flexibility during the docking process. This is a standard feature in docking software like AutoDockTools.

Molecular Docking

This stage involves running the docking simulation.

  • Step 1: Grid Box Definition: Define a grid box around the active site of the target protein. The grid box should be large enough to encompass the entire binding pocket and allow for the ligand to move freely.

  • Step 2: Docking Algorithm Selection: Choose a suitable docking algorithm. The Lamarckian Genetic Algorithm (LGA) in AutoDock is a commonly used and effective option.

  • Step 3: Setting Docking Parameters: Set the docking parameters, such as the number of genetic algorithm runs, population size, and the maximum number of energy evaluations.

  • Step 4: Running the Docking Simulation: Execute the docking simulation using the prepared protein and ligand files and the defined parameters.

Analysis of Results

The final stage is the analysis of the docking results.

  • Step 1: Binding Pose Analysis: Analyze the predicted binding poses of the ligand in the active site of the protein. The pose with the lowest binding energy is typically considered the most favorable.

  • Step 2: Interaction Analysis: Identify and visualize the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the protein residues using software like LigPlot+ or Discovery Studio.

  • Step 3: Binding Energy Calculation: The docking software will provide an estimated binding energy (in kcal/mol), which indicates the binding affinity of the ligand for the protein.

  • Step 4: Ligand Efficiency Metrics: Calculate ligand efficiency metrics such as Ligand Efficiency (LE) and Ligand Efficiency lipophilic (LELP) to assess the quality of the hit.

Data Presentation

The quantitative results from the molecular docking study should be summarized in a clear and concise table for easy comparison.

ParameterValue
Binding Energy (kcal/mol)
Inhibition Constant (Ki) (µM)
Ligand Efficiency (LE)
Interacting Residues
Number of Hydrogen Bonds

Visualizations

Molecular Docking Workflow

molecular_docking_workflow cluster_prep Preparation Stage cluster_docking Docking Simulation cluster_analysis Post-Docking Analysis cluster_output Output PDB Protein Structure Retrieval (PDB) Grid Grid Box Definition PDB->Grid Prepared Protein Ligand Ligand Structure Preparation Dock Execution of Docking Algorithm Ligand->Dock Prepared Ligand Grid->Dock Analysis Binding Pose & Interaction Analysis Dock->Analysis Scoring Scoring & Ranking Analysis->Scoring Hit Lead Candidate Identification Scoring->Hit

Caption: A generalized workflow for molecular docking studies.

Analysis of Protein-Ligand Interactions

protein_ligand_interactions cluster_protein Protein Active Site cluster_ligand This compound RES1 Amino Acid 1 RES2 Amino Acid 2 RES3 Amino Acid 3 RES4 Amino Acid 4 LIG Ligand LIG->RES1 Hydrogen Bond LIG->RES2 Hydrophobic Interaction LIG->RES3 Hydrogen Bond LIG->RES4 Van der Waals

Caption: Visualization of protein-ligand interactions.

References

Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulfonamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the dissolution of N,N-Dimethylphenothiazine-2-sulfonamide for use in various experimental settings. This document outlines the recommended solvents, preparation of stock solutions, and key considerations for its application in biological research, particularly in the context of cancer studies. Furthermore, it includes diagrams of relevant signaling pathways and experimental workflows to guide researchers in their experimental design.

Solubility and Stock Solution Preparation

N,N-Dimethylphenothiazine-2-sulfonamide, a derivative of the phenothiazine class of compounds, requires careful preparation for use in biological experiments. Due to its chemical nature, it is sparingly soluble in aqueous solutions. The recommended solvent for creating a concentrated stock solution is Dimethyl Sulfoxide (DMSO).

Table 1: Solubility Data and Recommended Solvents

SolventSolubilityRecommended Use
Dimethyl Sulfoxide (DMSO)HighPrimary solvent for creating concentrated stock solutions.
EthanolLimitedCan be used for some applications, but may have lower solubility compared to DMSO.
WaterPoorNot recommended for initial dissolution. Can be used as a diluent from a DMSO stock.
Protocol for Preparing a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of N,N-Dimethylphenothiazine-2-sulfonamide (Molecular Weight: 347.47 g/mol ) in DMSO.

Materials:

  • N,N-Dimethylphenothiazine-2-sulfonamide powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated analytical balance

  • Pipettes

Procedure:

  • Weighing the Compound: Accurately weigh out 3.47 mg of N,N-Dimethylphenothiazine-2-sulfonamide powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Adding Solvent: Add 1 mL of anhydrous, cell culture grade DMSO to the tube containing the compound.

  • Dissolution: Vortex the mixture thoroughly for several minutes until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary. Visually inspect the solution to ensure no particulate matter remains.

  • Sterilization (Optional): If required for your specific application (e.g., cell culture), the stock solution can be sterilized by filtering through a 0.22 µm syringe filter compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years). Protect from light.

Note on DMSO Concentration in Final Assays:

It is critical to maintain a low final concentration of DMSO in your experimental setup, as DMSO can have cytotoxic effects on cells. For most cell-based assays, the final DMSO concentration should be kept at or below 0.1% (v/v) to minimize solvent-induced artifacts.[1]

Experimental Applications and Protocols

Phenothiazine derivatives have been investigated for their anticancer properties.[2][3][4] The proposed mechanisms of action include the disruption of the plasma membrane and the modulation of key signaling pathways involved in cell proliferation and survival.[2][5]

Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of N,N-Dimethylphenothiazine-2-sulfonamide on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, A549)

  • Complete cell culture medium

  • 96-well cell culture plates

  • N,N-Dimethylphenothiazine-2-sulfonamide stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N,N-Dimethylphenothiazine-2-sulfonamide stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in all wells (including the vehicle control) should be constant and not exceed 0.1%. Add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with 0.1% DMSO) and a positive control for cell death if desired.

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals.[6] Mix thoroughly by pipetting.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Signaling Pathways and Mechanisms of Action

Phenothiazine derivatives exert their anticancer effects through multiple mechanisms, primarily by inducing plasma membrane stress and modulating critical signaling pathways such as the PDK1/Akt and MAPK/ERK pathways.[2][7]

Disruption of Plasma Membrane Integrity

Phenothiazines, as amphiphilic molecules, can intercalate into the lipid bilayer of the plasma membrane. This interaction can lead to increased membrane fluidity, altered lipid raft organization, and ultimately, a loss of membrane integrity.[2] This disruption can trigger a cascade of events leading to cell death.

G cluster_membrane Plasma Membrane Phenothiazine Phenothiazine Lipid_Bilayer Lipid Bilayer Phenothiazine->Lipid_Bilayer Intercalation Membrane_Disruption Membrane Disruption Lipid_Bilayer->Membrane_Disruption Cell_Death Cell_Death Membrane_Disruption->Cell_Death Induces

Figure 1. Mechanism of phenothiazine-induced plasma membrane disruption.
Modulation of the PDK1/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival and proliferation. Phenothiazines have been shown to inhibit this pathway, leading to decreased cell viability.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates Proliferation_Survival Cell Proliferation & Survival Akt->Proliferation_Survival Apoptosis Apoptosis Akt->Apoptosis inhibits Phenothiazine Phenothiazine Phenothiazine->Akt inhibits Phenothiazine->Apoptosis promotes G Growth_Factors Growth Factors Ras Ras Growth_Factors->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Phenothiazine Phenothiazine Phenothiazine->ERK modulates Gene_Expression Gene Expression (Proliferation, etc.) Transcription_Factors->Gene_Expression G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Dissolve Dissolve Compound in DMSO (10 mM) Dilute Prepare Serial Dilutions in Culture Medium Dissolve->Dilute Treat Treat Cells with Compound Dilutions Dilute->Treat Seed Seed Cancer Cells in 96-well Plates Seed->Treat Incubate Incubate for 24-72 hours Treat->Incubate Viability Assess Cell Viability (e.g., MTT Assay) Incubate->Viability IC50 Determine IC50 Value Viability->IC50 Mechanism Further Mechanistic Studies (e.g., Western Blot, Flow Cytometry) IC50->Mechanism

References

Application Notes and Protocols for N,N-Dimethylphenothiazine-2-sulphonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N-Dimethylphenothiazine-2-sulphonamide is a synthetic compound featuring a phenothiazine core structure linked to a sulfonamide group. While specific enzymatic targets for this particular molecule are not extensively documented in publicly available literature, its structural motifs suggest potential inhibitory activity against two key enzyme families: cholinesterases (ChEs), particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and carbonic anhydrases (CAs).

Phenothiazine derivatives have been recognized for their diverse pharmacological activities, including the inhibition of cholinesterases, which are crucial enzymes in the nervous system.[1][2][3][4] The sulfonamide group is a well-established pharmacophore for the potent inhibition of carbonic anhydrases, a family of metalloenzymes involved in various physiological processes.[5][6][7]

These application notes provide detailed protocols for screening this compound and its analogs against acetylcholinesterase and carbonic anhydrase. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis.

Potential Target Enzymes and Signaling Pathways

1. Acetylcholinesterase (AChE):

  • Function: AChE is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the signal at cholinergic synapses.

  • Therapeutic Relevance: Inhibition of AChE is a primary therapeutic strategy for the management of Alzheimer's disease, myasthenia gravis, and other neurological disorders.[8] By increasing the levels of acetylcholine in the brain, AChE inhibitors can help to improve cognitive function.[1][3]

  • Signaling Pathway:

AChE_Pathway cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl-CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl-CoA->ChAT Choline Choline Choline->ChAT ACh_Vesicle Acetylcholine (ACh) ChAT->ACh_Vesicle ACh_Synapse ACh ACh_Vesicle->ACh_Synapse AChE Acetylcholinesterase (AChE) ACh_Synapse->AChE AChR Acetylcholine Receptor (AChR) ACh_Synapse->AChR Choline_reuptake Choline AChE->Choline_reuptake Acetate Acetate AChE->Acetate Choline_reuptake->Choline Signal Signal Transduction AChR->Signal Inhibitor N,N-Dimethylphenothiazine -2-sulphonamide Inhibitor->AChE

Caption: Cholinergic Synapse and AChE Inhibition.

2. Carbonic Anhydrase (CA):

  • Function: CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7][9]

  • Therapeutic Relevance: CA inhibitors are used as diuretics, anti-glaucoma agents, and for the treatment of epilepsy and altitude sickness.[6] Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various tumors, making them attractive targets for anticancer drug development.[6]

  • Signaling Pathway:

CA_Pathway cluster_cell Cell cluster_processes Physiological Processes CO2_H2O CO₂ + H₂O CA Carbonic Anhydrase (CA) CO2_H2O->CA HCO3_H HCO₃⁻ + H⁺ CA->HCO3_H pH pH Homeostasis HCO3_H->pH Ion Ion Transport HCO3_H->Ion Biosynthesis Biosynthesis (e.g., pyrimidines) HCO3_H->Biosynthesis Inhibitor N,N-Dimethylphenothiazine -2-sulphonamide Inhibitor->CA

Caption: Carbonic Anhydrase Catalyzed Reaction and its Inhibition.

Data Presentation

As no specific experimental data for this compound is available, the following tables are presented as templates for data organization.

Table 1: Acetylcholinesterase Inhibition Data

CompoundConcentration (µM)% InhibitionIC₅₀ (µM)Ki (µM)Inhibition Type
This compound0.1
1
10
100
Donepezil (Control)0.01
0.1
1

Table 2: Carbonic Anhydrase Inhibition Data

CompoundTarget Isoform% Inhibition (at 10 µM)IC₅₀ (µM)Ki (nM)
This compoundhCA I
hCA II
hCA IX
hCA XII
Acetazolamide (Control)hCA I
hCA II
hCA IX
hCA XII

Experimental Protocols

Protocol 1: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol is adapted from the widely used Ellman's method for determining cholinesterase activity.[10][11]

Workflow Diagram:

AChE_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Phosphate Buffer (pH 8.0) - AChE Solution - DTNB Solution - ATCI Solution - Inhibitor Stock Solution Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add Buffer - Add Inhibitor (or vehicle) - Add AChE Solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 25°C for 10 min Plate_Setup->Pre_incubation Add_DTNB Add DTNB Solution Pre_incubation->Add_DTNB Initiate_Reaction Initiate reaction by adding ATCI Add_DTNB->Initiate_Reaction Measure_Absorbance Measure absorbance at 412 nm (kinetic or endpoint) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC₅₀ Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Acetylcholinesterase Inhibition Assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • This compound

  • Positive control (e.g., Donepezil)

  • Solvent for inhibitor (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in phosphate buffer.

    • Prepare a 1 U/mL solution of AChE in phosphate buffer.

    • Prepare a 10 mM solution of DTNB in phosphate buffer.

    • Prepare a 14 mM solution of ATCI in phosphate buffer.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • 140 µL of 0.1 M phosphate buffer (pH 8.0)

      • 10 µL of the inhibitor solution (or vehicle for control)

      • 10 µL of AChE solution (1 U/mL)

    • Mix and pre-incubate the plate for 10 minutes at 25°C.[10]

    • Add 10 µL of 10 mM DTNB to each well.[10]

    • Initiate the reaction by adding 10 µL of 14 mM ATCI.[10]

    • Immediately start measuring the absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute).

    • The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 2: Carbonic Anhydrase Inhibition Assay

This protocol describes a colorimetric assay for measuring the esterase activity of carbonic anhydrase, which is inhibited by sulfonamides.

Workflow Diagram:

CA_Assay_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tris-HCl Buffer (pH 7.4) - CA Solution - p-Nitrophenyl Acetate (p-NPA) - Inhibitor Stock Solution Start->Prepare_Reagents Plate_Setup Set up 96-well plate: - Add Buffer - Add Inhibitor (or vehicle) - Add CA Solution Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at room temp for 15 min Plate_Setup->Pre_incubation Initiate_Reaction Initiate reaction by adding p-NPA Pre_incubation->Initiate_Reaction Measure_Absorbance Measure absorbance at 400 nm (kinetic or endpoint) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC₅₀/Ki Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Carbonic Anhydrase Inhibition Assay.

Materials:

  • 96-well microplate

  • Microplate reader

  • Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.4)

  • This compound

  • Positive control (e.g., Acetazolamide)

  • Solvent for inhibitor (e.g., DMSO)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare working solutions of the inhibitor by serial dilution in Tris-HCl buffer.

    • Prepare a solution of the CA isoenzyme in Tris-HCl buffer.

    • Prepare a solution of p-NPA in a water-miscible organic solvent like acetonitrile.

  • Assay Protocol:

    • To each well of a 96-well plate, add:

      • Buffer

      • Inhibitor solution (or vehicle for control)

      • CA enzyme solution

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.

    • Initiate the reaction by adding the p-NPA solution.

    • Monitor the formation of p-nitrophenolate by measuring the increase in absorbance at 400 nm over time.

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction.

    • The percent inhibition is calculated as described in the AChE assay protocol.

    • IC₅₀ values are determined from dose-response curves.

    • Inhibition constants (Ki) can be determined by non-linear least-squares fitting of the data using the Cheng-Prusoff equation.

Conclusion

The provided application notes and protocols offer a comprehensive framework for investigating the inhibitory potential of this compound against acetylcholinesterase and carbonic anhydrases. Due to the lack of specific data for this compound, the protocols are based on established methodologies for analogous compounds. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental needs and the observed activity of the compound. The systematic evaluation of this compound against these important enzyme targets may reveal novel therapeutic leads.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N,N-Dimethylphenothiazine-2-sulphonamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to obtain this compound with good regioselectivity?

A1: A multi-step approach starting from 2-chloronitrobenzene is generally more reliable for achieving specific substitution at the 2-position of the phenothiazine ring. Direct chlorosulfonation of phenothiazine often leads to a mixture of isomers, primarily substitution at the 3 and 7 positions, making purification difficult and lowering the yield of the desired product.

Q2: I am observing a low yield in the chlorosulfonation of 2-chloronitrobenzene. What are the possible causes and solutions?

A2: Low yields in this step can be attributed to incomplete reaction, side reactions, or degradation of the product. To address this, consider the following:

  • Reaction Temperature and Time: Ensure the reaction is heated sufficiently (e.g., 130 °C) for an adequate duration (e.g., 30 hours) to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Reagent Purity: Use fresh, high-purity chlorosulfonic acid. Old or decomposed reagent can lead to lower yields.

  • Moisture Control: The reaction is sensitive to moisture. Ensure all glassware is thoroughly dried and the reaction is protected from atmospheric moisture.

Q3: The reaction of 4-chloro-3-nitrobenzenesulfonyl chloride with dimethylamine is giving me a complex mixture of products. How can I improve the selectivity?

A3: The formation of side products, such as 4-(dimethylamino)-N,N-dimethyl-3-nitrobenzenesulfonamide, can occur. To favor the desired monosubstitution:

  • Control Stoichiometry: Use a controlled excess of dimethylamine to ensure complete reaction of the sulfonyl chloride but avoid excessive side reactions.

  • Reaction Temperature: Perform the reaction at a controlled temperature (e.g., in ethanol) to minimize side reactions.

  • Purification: The desired product, 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide, can be separated from byproducts by column chromatography.

Q4: The final cyclization step to form the phenothiazine ring is resulting in a low yield. What factors can I optimize?

A4: The reductive cyclization of the diaryl sulfide intermediate is a critical step. To improve the yield:

  • Reducing Agent: The choice and amount of the reducing agent are crucial.

  • Catalyst: The use of a suitable catalyst can significantly improve the reaction rate and yield.

  • Reaction Conditions: Temperature and reaction time should be carefully optimized. Prolonged reaction times or high temperatures can lead to decomposition.

Q5: What are the best practices for purifying the final product, this compound?

A5: Purification can typically be achieved through recrystallization or column chromatography.

  • Recrystallization: Use a suitable solvent system. Alcohols, such as ethanol or isopropanol, are often effective for recrystallizing sulfonamides. The use of decolorizing charcoal can help remove colored impurities.

  • Column Chromatography: Silica gel chromatography with an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) can be used to isolate the pure product.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Low overall yield - Suboptimal reaction conditions in one or more steps.- Incomplete reactions.- Product loss during workup and purification.- Systematically optimize the temperature, reaction time, and stoichiometry for each step.- Monitor reaction completion by TLC.- Use efficient extraction and purification techniques.
Formation of multiple spots on TLC after chlorosulfonation - Isomer formation (e.g., substitution at other positions).- Di-substitution.- For direct sulfonation of phenothiazine, expect isomer formation. Consider a multi-step synthesis for better regioselectivity.- Control the stoichiometry of chlorosulfonic acid to minimize di-substitution.
Incomplete reaction in the amidation step - Insufficient amount of dimethylamine.- Low reaction temperature.- Use a slight excess of dimethylamine.- Gently heat the reaction mixture if necessary, while monitoring for side product formation.
Product decomposition during purification - High temperatures during solvent evaporation.- Exposure to light or air for extended periods (phenothiazines can be sensitive).- Use a rotary evaporator at a moderate temperature to remove the solvent.- Store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protect it from light.
Colored impurities in the final product - Oxidation of the phenothiazine ring.- Presence of residual starting materials or byproducts.- Use decolorizing charcoal during recrystallization.- Perform column chromatography for thorough purification.

Experimental Protocols

A viable synthetic route for this compound is a multi-step process, as direct sulfonation of phenothiazine lacks regioselectivity. The following protocol is based on a described synthesis of a related phenothiazine derivative.

Step 1: Synthesis of 4-chloro-3-nitrobenzene-1-sulfonyl chloride

  • To 2-chloronitrobenzene, add chlorosulfonic acid.

  • Heat the mixture at 130 °C for 30 hours.

  • Carefully pour the reaction mixture onto crushed ice.

  • Filter the resulting solid precipitate, wash with cold water, and dry to obtain 4-chloro-3-nitrobenzene-1-sulfonyl chloride.

Step 2: Synthesis of 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide

  • Dissolve 4-chloro-3-nitrobenzene-1-sulfonyl chloride in ethanol.

  • Add a solution of dimethylamine in ethanol to the mixture.

  • Stir the reaction at room temperature until completion (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide.

Step 3: Synthesis of N,N-dimethyl-2-((2-nitrophenyl)thio)benzenesulfonamide

  • In a suitable solvent, react 4-chloro-N,N-dimethyl-3-nitrobenzenesulfonamide with 2-aminothiophenol.

  • The reaction is a nucleophilic aromatic substitution where the thiol displaces the chloride.

  • Monitor the reaction by TLC.

  • Upon completion, perform an appropriate workup to isolate the crude product.

  • Purify by recrystallization or column chromatography.

Step 4: Synthesis of this compound

  • The diaryl sulfide from the previous step undergoes a reductive cyclization to form the phenothiazine ring.

  • This can be achieved using various reducing agents and reaction conditions, which need to be optimized for this specific substrate.

  • After the reaction is complete, the product is isolated and purified by recrystallization or column chromatography.

Visualizations

Synthesis_Workflow start Start: 2-Chloronitrobenzene step1 Step 1: Chlorosulfonation start->step1 intermediate1 Intermediate: 4-Chloro-3-nitrobenzene- 1-sulfonyl chloride step1->intermediate1 step2 Step 2: Amidation with Dimethylamine intermediate1->step2 intermediate2 Intermediate: 4-Chloro-N,N-dimethyl- 3-nitrobenzenesulfonamide step2->intermediate2 step3 Step 3: Nucleophilic Substitution with 2-Aminothiophenol intermediate2->step3 intermediate3 Intermediate: Diaryl Sulfide step3->intermediate3 step4 Step 4: Reductive Cyclization intermediate3->step4 end_product Final Product: N,N-Dimethylphenothiazine- 2-sulphonamide step4->end_product

Caption: Synthetic workflow for this compound.

Troubleshooting_Guide start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm check_conditions Review Reaction Conditions start->check_conditions check_workup Analyze Workup & Purification start->check_workup optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_stoich Adjust Stoichiometry check_conditions->optimize_stoich purification_method Refine Purification (Recrystallization/ Chromatography) check_workup->purification_method solution Improved Yield and Purity optimize_temp->solution optimize_time->solution optimize_stoich->solution purification_method->solution

Caption: Troubleshooting workflow for synthesis optimization.

"N,N-Dimethylphenothiazine-2-sulphonamide solubility problems and solutions"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylphenothiazine-2-sulphonamide. This guide provides troubleshooting information and frequently asked questions regarding the solubility challenges associated with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound crashing out of aqueous solution?

A: this compound is based on the phenothiazine tricycle, which is hydrophobic and known to be insoluble in water.[1] While the sulfonamide group is added to improve aqueous solubility, the parent molecule's nature can still lead to poor solubility, especially in neutral pH aqueous buffers. Precipitation can occur if the concentration exceeds its solubility limit under the specific experimental conditions (pH, temperature, co-solvents).

Q2: What is the expected solubility of this compound?

Q3: What common solvents should I try for initial dissolution?

A: For creating stock solutions, it is recommended to start with water-miscible organic solvents. Good starting points include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol[2]

Once dissolved in an organic solvent, the stock solution can be diluted into your aqueous experimental medium. Be mindful of the final solvent concentration, as high percentages can affect biological assays.

Q4: How can I improve the solubility of this compound in my aqueous buffer?

A: Several strategies can be employed to enhance aqueous solubility:

  • pH Adjustment: This is the most common and effective method for compounds with ionizable groups.[3] The this compound has basic amine groups and an acidic sulfonamide group. Adjusting the pH away from the isoelectric point will increase solubility. For basic groups, lowering the pH (acidic conditions) will protonate them, increasing solubility. Conversely, for an acidic sulfonamide group, increasing the pH (alkaline conditions) will deprotonate it, also enhancing solubility.

  • Co-solvents: Including a small percentage of a water-miscible organic solvent (like ethanol or propylene glycol) in your aqueous buffer can significantly improve solubility.[2][3]

  • Particle Size Reduction: For formulation development, techniques like micronization or nanonization increase the surface area of the solid compound, which can improve the dissolution rate.[4][5][6]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can encapsulate the hydrophobic phenothiazine core and present a more hydrophilic exterior to the aqueous environment.[6][7]

Solubility Data Summary

While exact quantitative data for the target compound is unavailable, the table below summarizes the known solubility profile of the parent compound, phenothiazine, which serves as a baseline for understanding its hydrophobic nature.

Solvent SystemTemperatureSolubilityReference
WaterAmbientInsoluble[1]
Ethanol298.2 K - 338.2 KSlightly Soluble (Solubility increases with temperature)[2]
Propylene Glycol298.2 K - 338.2 KSoluble (Solubility increases with temperature)[2]
EtherAmbientModerately Soluble[1]
ChloroformAmbientModerately Soluble[1]

Note: The addition of the N,N-dimethyl and sulfonamide groups to the phenothiazine core is intended to improve aqueous solubility compared to the parent compound, particularly through pH modification.

Troubleshooting Workflows & Diagrams

Diagram 1: Solubility Troubleshooting Workflow

This diagram outlines a logical sequence of steps to address solubility issues encountered during an experiment.

start Compound Precipitation or Poor Dissolution check_solvent Is the primary solvent appropriate? start->check_solvent use_organic Action: Create stock in 100% DMSO or Ethanol check_solvent->use_organic No check_ph Is the aqueous buffer pH optimized? check_solvent->check_ph Yes use_organic->check_ph adjust_ph Action: Adjust pH. Try pH < 4 or pH > 8. check_ph->adjust_ph No add_cosolvent Is a co-solvent being used? check_ph->add_cosolvent Yes adjust_ph->add_cosolvent try_cosolvent Action: Add co-solvent (e.g., 1-5% Ethanol) to aqueous buffer. add_cosolvent->try_cosolvent No advanced Consider Advanced Methods: - Sonication - Gentle Warming - Formulation (Cyclodextrins) add_cosolvent->advanced Yes try_cosolvent->advanced end_ok Compound Soluble advanced->end_ok

Caption: A step-by-step guide for troubleshooting common solubility problems.

Diagram 2: Experimental Workflow for Solubility Assessment

This workflow details the key steps in performing a standard shake-flask solubility assay.

start Start: Prepare Test Media (e.g., buffers at different pH) add_excess Add excess solid compound to each vial start->add_excess equilibrate Equilibrate (e.g., Shake at constant temp for 24-48 hours) add_excess->equilibrate separate Separate solid from supernatant (Centrifuge or Filter) equilibrate->separate quantify Quantify compound concentration in the supernatant (e.g., HPLC-UV, LC-MS) separate->quantify end Result: Determine solubility under each condition quantify->end

References

Technical Support Center: Optimizing Sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for sulfonamide synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during sulfonamide synthesis in a question-and-answer format, offering specific troubleshooting advice.

Issue 1: Low Reaction Yield

Q1: My sulfonamide synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

A1: Low yields in sulfonamide synthesis can stem from several factors. The most common method involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1] Here’s a step-by-step troubleshooting guide:

  • Reactivity of Amines: The nucleophilicity of the amine is crucial. Primary amines are generally highly reactive, while secondary amines can exhibit significantly lower reactivity.[1] For less reactive amines, consider increasing the reaction temperature or using a more reactive sulfonylating agent if possible. Heating is often essential for less reactive substrates.[2]

  • Base Selection: An appropriate base is necessary to neutralize the HCl generated during the reaction.[2][3] Common bases include pyridine, triethylamine (TEA), or even an excess of the amine reactant itself.[3][4] The choice of base can influence reaction rate and side product formation. If you are observing low yields, consider switching to a stronger, non-nucleophilic base.

  • Solvent Effects: The solvent can significantly impact the reaction. While solvents like dichloromethane (DCM), dioxane, and acetonitrile are common, their use can be hazardous.[4] Deep eutectic solvents (DESs) like choline chloride/glycerol have been shown to be effective and environmentally friendly alternatives, sometimes leading to yields up to 97%.[4] Poor solubility of reactants can also lead to low yields. Ensure your starting materials are soluble in the chosen solvent system.

  • Reaction Temperature: Temperature plays a vital role.[5] While some reactions proceed well at room temperature, others require heating to drive the reaction to completion, especially with less reactive amines.[2] Conversely, excessively high temperatures can lead to decomposition and side product formation. Optimization of the temperature is often necessary. For instance, in one study, a reaction at 0°C was found to be optimal, with a lower yield at 25°C and significant side product formation at -20°C.[6]

  • Moisture Sensitivity: Sulfonyl chlorides are moisture-sensitive and can hydrolyze to the corresponding sulfonic acid, which will not react with the amine.[7] Ensure all glassware is dry and use anhydrous solvents.

Issue 2: Formation of Side Products

Q2: I am observing significant side product formation in my reaction mixture. What are the common side products and how can I minimize them?

A2: Side product formation is a common challenge. Here are some frequent side products and strategies to mitigate them:

  • Bis-sulfonylation: Primary amines can sometimes undergo double sulfonylation, especially if an excess of the sulfonyl chloride is used. To avoid this, use a stoichiometric amount or a slight excess of the amine.

  • Sulfonamide Hydrolysis: As mentioned, sulfonyl chlorides can hydrolyze. This not only reduces the yield of the desired product but also introduces the sulfonic acid as an impurity. Rigorous exclusion of water is critical.[7]

  • Polymerization: If the amine is not protected, and both reactive groups are present in the same molecule, polymerization can occur.[8] Protecting the amine group with a suitable protecting group, such as an acetyl group, can prevent this side reaction.[9]

  • Formation of α,α-bis-sulfonamide derivative: In certain conditions, such as the presence of triethylamine, the formation of an α,α-bis-sulfonamide derivative has been observed as the main product instead of the desired sulfonamide.[4] Careful selection of the base is therefore important.

Issue 3: Difficulty in Product Purification

Q3: I am struggling to purify my final sulfonamide product. What are some effective purification strategies?

A3: Purification of sulfonamides can be challenging due to their physical properties. Here are some recommended techniques:

  • Recrystallization: This is a common and effective method for purifying solid sulfonamides. Solvents like ethanol or isopropanol-water mixtures are often used.[10] The choice of solvent is crucial to obtain high recovery and purity.

  • Acid-Base Extraction: Sulfonamides are acidic and can be deprotonated by a base to form a water-soluble salt. This allows for the separation from non-acidic impurities. The sulfonamide can then be precipitated by re-acidifying the aqueous solution.

  • Chromatography: For complex mixtures or when high purity is required, column chromatography on silica gel is a standard method.[11] Supercritical fluid chromatography (SFC) has also been shown to be effective for the separation of sulfonamides.[5]

  • Aqueous Workup: After the reaction, a standard aqueous workup can help remove the HCl salt of the base (e.g., pyridinium chloride) and other water-soluble byproducts.[3]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize quantitative data on the effect of various reaction parameters on sulfonamide synthesis.

Table 1: Effect of Solvent on Sulfinamide vs. Sulfonamide Formation

EntrySolventTemperature (°C)Sulfinamide Yield (%)Sulfonamide Yield (%)
1CH₂Cl₂06613
2CH₂Cl₂25Slightly lower than 66-
3CH₂Cl₂-20-Significant amount
4Acetonitrile0Poor-
5THF0Poor-
6EtOAc0Poor-
Data adapted from a study on expedient synthesis of sulfinamides from sulfonyl chlorides, where sulfonamide is a potential side product.[6]

Table 2: Effect of Base and Stoichiometry on Sulfinamide vs. Sulfonamide Formation

EntryPhosphine (equiv)Amine (equiv)Base (equiv)Sulfinamide Yield (%)Sulfonamide Yield (%)
1PPh₃ (1)1TEA (2)6613
2PPh₃ (1.5)1TEA (2)~66Slightly decreased
3PPh₃ (1)1.5TEA (2)-32
Data adapted from a study on expedient synthesis of sulfinamides from sulfonyl chlorides, highlighting the impact of stoichiometry on sulfonamide side product formation.[6]

Experimental Protocols

Protocol 1: General Procedure for Sulfonamide Synthesis from Sulfonyl Chloride and Amine

This protocol describes a standard method for the synthesis of sulfonamides.

Materials:

  • Sulfonyl chloride (1.0 equiv)

  • Primary or secondary amine (1.0-1.2 equiv)

  • Base (e.g., pyridine or triethylamine, 1.5-2.0 equiv)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

Procedure:

  • Dissolve the amine in the anhydrous solvent in a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add the base to the solution and stir.

  • Cool the mixture in an ice bath (0 °C).

  • Slowly add a solution of the sulfonyl chloride in the same anhydrous solvent to the stirred amine/base mixture.

  • Allow the reaction to warm to room temperature and stir for the appropriate time (this can range from a few hours to overnight, monitoring by TLC is recommended). For less reactive substrates, heating may be necessary.[2]

  • Upon completion, quench the reaction with water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Visualizations

Diagram 1: General Workflow for Sulfonamide Synthesis

Sulfonamide_Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products Amine Amine Reaction Reaction Mixture Amine->Reaction SulfonylChloride Sulfonyl Chloride SulfonylChloride->Reaction Base Base Base->Reaction Solvent Solvent Solvent->Reaction CrudeProduct Crude Sulfonamide Reaction->CrudeProduct Workup Aqueous Workup Purification Purification (Recrystallization/Chromatography) Workup->Purification PureProduct Pure Sulfonamide Purification->PureProduct CrudeProduct->Workup

Caption: A typical experimental workflow for the synthesis and purification of sulfonamides.

Diagram 2: Troubleshooting Logic for Low Yield in Sulfonamide Synthesis

Low_Yield_Troubleshooting Start Low Yield Observed CheckAmine Check Amine Reactivity Start->CheckAmine CheckBase Optimize Base Start->CheckBase CheckSolvent Evaluate Solvent Start->CheckSolvent CheckTemp Adjust Temperature Start->CheckTemp CheckMoisture Ensure Anhydrous Conditions Start->CheckMoisture IncreaseTemp Increase Temperature for Less Reactive Amines CheckAmine->IncreaseTemp Low Reactivity ChangeBase Switch to Stronger, Non-nucleophilic Base CheckBase->ChangeBase Ineffective ChangeSolvent Use Alternative Solvent (e.g., DES) CheckSolvent->ChangeSolvent Poor Solubility/ Side Reactions OptimizeTemp Systematically Vary Temperature CheckTemp->OptimizeTemp Suboptimal DryReagents Dry Solvents and Glassware CheckMoisture->DryReagents Suspected Hydrolysis

Caption: A logical flowchart for troubleshooting low yields in sulfonamide synthesis.

References

"stability issues with N,N-Dimethylphenothiazine-2-sulphonamide in solution"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylphenothiazine-2-sulphonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in solution. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the main stability concerns for this compound in solution?

A1: this compound, like other phenothiazine derivatives, is susceptible to degradation in solution. The primary stability concerns are oxidation of the phenothiazine ring system and hydrolysis of the sulfonamide group. These degradation pathways can be influenced by several factors, including pH, exposure to light, temperature, and the presence of oxidizing agents.

Q2: How does pH affect the stability of this compound solutions?

Q3: Is this compound sensitive to light?

A3: Yes, phenothiazine derivatives are known to be photosensitive and can undergo photodegradation.[4] Exposure to ultraviolet (UV) or even visible light can lead to the formation of degradation products. Therefore, it is highly recommended to protect solutions of this compound from light by using amber vials or by working in a dark environment.

Q4: What are the expected degradation products of this compound?

A4: Based on the known degradation pathways of phenothiazines and sulfonamides, the expected degradation products could include the corresponding sulfoxide, resulting from the oxidation of the sulfur atom in the phenothiazine ring.[5][6][7][8] Hydrolysis of the sulfonamide bond could lead to the formation of N,N-dimethylamine and phenothiazine-2-sulfonic acid. Other more complex degradation products may also form, especially under harsh conditions.[5]

Q5: What are the recommended storage conditions for solutions of this compound?

A5: To minimize degradation, solutions of this compound should be stored in tightly sealed, light-resistant containers, preferably under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Storage at reduced temperatures (e.g., 2-8 °C) is also advisable to slow down the rate of degradation. The optimal storage conditions should be determined based on experimental stability studies.

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of potency or unexpected results over time. Degradation of this compound in solution.1. Verify Storage Conditions: Ensure the solution is protected from light, stored at a low temperature, and the container is properly sealed. 2. Check pH: Measure the pH of the solution and adjust if necessary to a range where the compound is more stable. 3. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions before each experiment. 4. Perform Stability Study: Conduct a forced degradation study to understand the stability profile of the compound under your experimental conditions.
Appearance of new peaks in chromatograms (e.g., HPLC). Formation of degradation products.1. Characterize Degradants: Use analytical techniques such as LC-MS or NMR to identify the structure of the new peaks. 2. Optimize Analytical Method: Ensure your analytical method is stability-indicating, meaning it can separate the parent compound from its degradation products. 3. Review Experimental Conditions: Identify potential stressors in your experiment (e.g., high temperature, exposure to light, incompatible reagents) that could be causing degradation.
Color change in the solution. Oxidation of the phenothiazine ring system.1. Minimize Oxygen Exposure: Degas your solvents and handle the solution under an inert atmosphere. 2. Add Antioxidants: Consider the addition of a suitable antioxidant, but verify its compatibility with your experimental setup. 3. Use Freshly Prepared Solutions: Avoid long-term storage of solutions that are prone to oxidation.
Precipitation or insolubility issues. pH-dependent solubility or formation of insoluble degradation products.1. Check Solubility Profile: Determine the solubility of this compound at different pH values. 2. Adjust pH: Modify the pH of your solution to enhance solubility, while considering the impact on stability. 3. Filter Solution: If a precipitate forms, it may be a degradation product. Filter the solution before use and analyze the precipitate if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound in solution. The goal is to induce degradation to an extent of 5-20% to identify potential degradation products and pathways.

1. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl)

  • Bases (e.g., 0.1 M NaOH)

  • Oxidizing agent (e.g., 3% H₂O₂)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Keep at room temperature and/or elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for a defined period.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for a defined period.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a high temperature (e.g., 80 °C) for a defined period.

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At each time point, withdraw a sample from each stress condition.

    • If necessary, neutralize the acidic and basic samples.

    • Dilute the samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

  • Data Analysis:

    • Calculate the percentage of degradation of this compound.

    • Identify and quantify the major degradation products.

    • Determine the degradation kinetics if possible.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is crucial for accurately quantifying the parent compound in the presence of its degradation products.

1. Method Development Strategy:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: Use a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Gradient Elution: A gradient elution is often necessary to separate the parent compound from its more polar or less polar degradation products.

  • Detection: Use a UV or PDA detector at a wavelength where this compound and its potential degradation products have good absorbance.

  • Forced Degradation Samples: Use the samples generated from the forced degradation study to test the separation capability of the method. The method is considered stability-indicating if all degradation products are well-separated from the parent peak and from each other.

2. Validation:

  • Once developed, the method should be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway cluster_main This compound cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis A This compound B Phenothiazine-S-oxide derivative A->B Oxidizing agents (e.g., H₂O₂, light, heat) C Phenothiazine-2-sulfonic acid A->C Acid/Base catalysis D N,N-dimethylamine A->D Acid/Base catalysis

Caption: Potential degradation pathways of this compound.

troubleshooting_workflow Start Unexpected Experimental Results Check_Storage Verify Storage Conditions (Light, Temp, Seal) Start->Check_Storage Check_pH Measure and Adjust pH Check_Storage->Check_pH Storage OK Prepare_Fresh Prepare Fresh Solution Check_Storage->Prepare_Fresh Storage Not OK Check_pH->Prepare_Fresh pH Not OK Analyze_Degradants Analyze for Degradation Products (e.g., HPLC) Check_pH->Analyze_Degradants pH OK End Problem Resolved Prepare_Fresh->End Forced_Degradation Conduct Forced Degradation Study Forced_Degradation->End Identify_Stressor Identify Potential Stressors in Experiment Analyze_Degradants->Identify_Stressor Degradants Found Analyze_Degradants->End No Degradants Identify_Stressor->Forced_Degradation

References

Technical Support Center: N,N-Dimethylphenothiazine-2-sulfonamide Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the crystallization of N,N-Dimethylphenothiazine-2-sulfonamide. The information is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Crystallization Issues

Question: My N,N-Dimethylphenothiazine-2-sulfonamide is not crystallizing out of solution, even after cooling. What should I do?

Answer:

Failure to crystallize is a common issue that can be addressed by systematically evaluating several factors.[1] Start by ensuring you have a supersaturated solution, as crystallization will not occur otherwise.[2] If you are confident in your concentration, consider the following troubleshooting steps:

  • Induce Nucleation:

    • Seeding: Add a small crystal of pure N,N-Dimethylphenothiazine-2-sulfonamide to the solution to act as a template for crystal growth.

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The microscopic scratches can provide nucleation sites.

    • Sonication: Briefly place the flask in an ultrasonic bath to induce nucleation through cavitation.

  • Solvent System Evaluation: The choice of solvent is critical. If the compound is too soluble, it will not precipitate. If it is too insoluble, purification will be ineffective.[3]

    • Consider a solvent/anti-solvent system. Dissolve the compound in a good solvent and slowly add an anti-solvent (in which the compound is poorly soluble) until turbidity is observed. Then, gently heat until the solution is clear and allow it to cool slowly.

  • Cooling Rate: Rapid cooling can sometimes inhibit crystallization or lead to the formation of an oil. Try cooling the solution at a much slower rate to allow sufficient time for crystal lattice formation.

Question: I've obtained crystals, but they are very small or needle-like, making them difficult to filter. How can I get larger crystals?

Answer:

Crystal size and morphology are often influenced by the rate of crystallization and the solvent system.[1] To obtain larger crystals:

  • Slow Down the Crystallization Process:

    • Slower Cooling: Decrease the cooling rate. Allow the solution to cool to room temperature slowly before moving it to a colder environment (e.g., refrigerator or ice bath).

    • Reduce Supersaturation: A lower level of supersaturation will slow down the nucleation rate, allowing existing crystals to grow larger. This can be achieved by using a slightly larger volume of solvent.

  • Solvent Optimization:

    • Experiment with different solvents or solvent mixtures. The interaction between the solute and the solvent can significantly impact crystal habit.

    • Consider a solvent system where the compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Temperature Cycling: Gently heating and cooling the solution (temperature cycling) can sometimes encourage the dissolution of smaller crystals and the growth of larger ones, a process known as Ostwald ripening.[4]

Question: My compound is "oiling out" instead of forming crystals. What is happening and how can I fix it?

Answer:

"Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[4] This often happens when the solution is too concentrated or cooled too quickly. To resolve this:

  • Increase Solvent Volume: Add more solvent to the oiled-out mixture and heat until the oil dissolves completely. Then, allow the solution to cool slowly.

  • Change the Solvent System: The current solvent may not be suitable. Try a solvent in which the compound is less soluble.

  • Lower the Crystallization Temperature: If the melting point of the impure compound is below the boiling point of the solvent, it may melt and separate as an oil. Using a lower boiling point solvent or a different crystallization technique might be necessary.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for the crystallization of N,N-Dimethylphenothiazine-2-sulfonamide?

Q2: How can I assess the purity of my crystallized N,N-Dimethylphenothiazine-2-sulfonamide?

A2: The purity of the crystallized material can be determined using several analytical techniques:

  • Melting Point Analysis: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden the melting point range and depress the melting point.

  • Chromatography: Techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography (GC) can separate the compound from its impurities, allowing for a quantitative assessment of purity.

  • Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to identify the compound and detect the presence of impurities.

Q3: My final product has a slight discoloration. What is the likely cause and how can I remove it?

A3: Discoloration can be due to the presence of colored impurities or degradation of the compound. Phenothiazine derivatives can be sensitive to light and air, leading to oxidation and color formation. To address this:

  • Activated Charcoal: Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb colored impurities. Use a minimal amount to avoid adsorbing your product.

  • Recrystallization: A second recrystallization step may be necessary to remove persistent impurities.

  • Inert Atmosphere: For sensitive compounds, performing the crystallization under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

Data Presentation

Table 1: Hypothetical Solubility of N,N-Dimethylphenothiazine-2-sulfonamide in Various Solvents

SolventSolubility at 25°C (mg/mL)Solubility at 78°C (mg/mL)
Ethanol550
Acetone1075
Ethyl Acetate340
Water<0.1<0.1
Hexane<0.10.5

Note: This data is illustrative and should be experimentally verified.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization

  • Dissolution: In a flask, add the crude N,N-Dimethylphenothiazine-2-sulfonamide and a small amount of a suitable solvent (e.g., ethanol).

  • Heating: Gently heat the mixture with stirring until the solid completely dissolves. Add a minimum amount of additional hot solvent to ensure complete dissolution.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature.

Protocol 2: Solvent/Anti-Solvent Recrystallization

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Addition of Anti-Solvent: Slowly add an "anti-solvent" (e.g., hexane) with stirring until the solution becomes slightly turbid.

  • Clarification: Gently heat the solution until the turbidity disappears.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 1.

Visualizations

G start Start: Solution fails to crystallize check_supersaturation Is the solution supersaturated? start->check_supersaturation induce_nucleation Induce Nucleation check_supersaturation->induce_nucleation Yes modify_solvent Modify Solvent System check_supersaturation->modify_solvent No/Unsure seeding Add seed crystal induce_nucleation->seeding scratching Scratch flask induce_nucleation->scratching sonication Use ultrasonic bath induce_nucleation->sonication success Crystals form seeding->success scratching->success sonication->success anti_solvent Try anti-solvent addition modify_solvent->anti_solvent change_solvent Change primary solvent modify_solvent->change_solvent slow_cooling Decrease cooling rate anti_solvent->slow_cooling change_solvent->slow_cooling slow_cooling->success fail Still no crystals slow_cooling->fail

Caption: Troubleshooting workflow for crystallization failure.

G cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation dissolve Dissolve crude product in minimum hot solvent hot_filter Hot filtration to remove insolubles dissolve->hot_filter cool Slow cooling of filtrate hot_filter->cool vacuum_filter Vacuum filtration to collect crystals cool->vacuum_filter wash Wash with cold solvent vacuum_filter->wash dry Dry crystals wash->dry

Caption: General experimental workflow for recrystallization.

References

Technical Support Center: Purification of Crude N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude N,N-Dimethylphenothiazine-2-sulphonamide. The following information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as phenothiazine-2-sulfonyl chloride and dimethylamine, byproducts from side reactions, and residual solvents from the synthesis. Depending on the synthetic route, oxidized forms of the phenothiazine ring may also be present.

Q2: What is the recommended first step for purifying the crude product?

A2: An initial recrystallization is often the most effective first step to remove the bulk of impurities. The choice of solvent is critical for successful recrystallization.

Q3: When is column chromatography necessary?

A3: Column chromatography is recommended when recrystallization alone does not achieve the desired purity, or to separate the target compound from impurities with very similar solubility properties. It is particularly useful for removing colored impurities or closely related byproducts.

Q4: How can I assess the purity of my this compound?

A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and melting point analysis. Spectroscopic methods like NMR and Mass Spectrometry can confirm the structure and identify any remaining impurities.

Troubleshooting Guide

Problem / Observation Possible Cause(s) Suggested Solution(s)
Oily product obtained after synthesis instead of a solid. High concentration of impurities, presence of residual solvent.Try triturating the crude oil with a non-polar solvent like hexane to induce crystallization. If that fails, proceed with column chromatography.
Recrystallization yields are very low. The chosen solvent is too good a solvent for the compound, or too much solvent was used. The compound is highly impure.Perform small-scale solubility tests to find a more suitable solvent or solvent system. Ensure the minimum amount of hot solvent is used to dissolve the compound. Consider a pre-purification step like a solvent wash.
Colored impurities persist after recrystallization. These may be polar, oxidized byproducts.Treatment with activated charcoal during recrystallization can sometimes remove colored impurities. If this is ineffective, column chromatography is the recommended next step.
Multiple spots are observed on TLC after a single purification step. The chosen purification method is not effective for separating the present impurities.A multi-step purification approach is likely necessary. Consider following recrystallization with column chromatography.
The purified compound's melting point is broad or lower than the literature value. The compound is still impure.Further purification is required. Consider another round of recrystallization with a different solvent system or column chromatography with a different eluent.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) to find a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble when hot.

  • Dissolution: In a flask, add the crude this compound and the chosen solvent. Heat the mixture to boiling while stirring until the solid is completely dissolved. Use the minimum amount of solvent necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration to remove it.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Use silica gel as the stationary phase. Select an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) by performing TLC analysis to achieve good separation (Rf value of the target compound around 0.3-0.4).

  • Column Packing: Pack a glass column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude or partially purified compound in a minimum amount of the eluent or a stronger solvent, adsorb it onto a small amount of silica gel, and carefully load it onto the top of the packed column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.

  • Drying: Dry the final product under vacuum.

Purification Workflow and Troubleshooting Logic

PurificationWorkflow cluster_workflow Purification Workflow Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 Column Chromatography Column Chromatography Purity Check 1->Column Chromatography Impure Pure Product Pure Product Purity Check 1->Pure Product Pure Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 Purity Check 2->Recrystallization Impure Purity Check 2->Pure Product Pure TroubleshootingLogic cluster_troubleshooting Troubleshooting Logic for Low Purity Low Purity Low Purity Identify Impurities Identify Impurities Low Purity->Identify Impurities Insoluble Impurities Insoluble Impurities Identify Impurities->Insoluble Impurities Insoluble? Soluble Impurities Soluble Impurities Identify Impurities->Soluble Impurities Soluble? Hot Filtration Hot Filtration Insoluble Impurities->Hot Filtration Yes Recrystallization Recrystallization Soluble Impurities->Recrystallization Different Solubility? Column Chromatography Column Chromatography Soluble Impurities->Column Chromatography Similar Solubility? Pure Product Pure Product Hot Filtration->Pure Product Recrystallization->Pure Product Column Chromatography->Pure Product

"reducing side products in phenothiazine sulfonamide reactions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phenothiazine sulfonamide reactions. The information is designed to help users identify and minimize the formation of common side products, thereby improving yield and purity of the desired N-sulfonylated phenothiazine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My phenothiazine sulfonylation reaction is giving a complex mixture of products. What are the most likely side products?

A1: When synthesizing phenothiazine sulfonamides, particularly through N-sulfonylation, you may encounter several side products. The most common are:

  • C-Sulfonylated Phenothiazines: Electrophilic attack on the electron-rich phenothiazine ring can lead to sulfonyl groups being attached to a carbon atom, most commonly at the 3-position. This is a significant competing reaction pathway.

  • Phenothiazine Sulfoxide and Sulfone: The sulfur atom in the phenothiazine ring is susceptible to oxidation, which can lead to the formation of the corresponding sulfoxide and, with further oxidation, the sulfone.[1] This is especially prevalent if your reaction conditions are not strictly anhydrous or if oxidizing agents are present.

  • Polysulfonated Products: It is possible for more than one sulfonyl group to be added to the phenothiazine molecule, resulting in di- or even tri-sulfonylated products. One reported method of photochemical sulfonylation can lead to di-sulfonylated phenothiazines.

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of both phenothiazine and the sulfonyl chloride in your final mixture.

Q2: I am observing a significant amount of C-sulfonylation instead of the desired N-sulfonylation. How can I improve the regioselectivity for the nitrogen atom?

A2: Achieving high N-regioselectivity can be challenging due to the high electron density of the phenothiazine ring system. Here are some strategies to favor N-sulfonylation:

  • Basicity and Nucleophilicity: The reaction is a competition between the nucleophilicity of the nitrogen and the reactivity of the aromatic rings. Using a strong, non-nucleophilic base can deprotonate the nitrogen, increasing its nucleophilicity and favoring the attack on the sulfonyl chloride.

  • Steric Hindrance: Employing a bulky sulfonyl chloride can sterically hinder the approach to the ring carbons, potentially favoring reaction at the more accessible nitrogen atom.

  • Avoid Copper Catalysts: It has been demonstrated that copper(I) catalysts can promote C-H sulfonylation of phenothiazines, leading specifically to C3-sulfonylated products.[2] If your goal is N-sulfonylation, it is crucial to avoid copper-based catalysts.

  • Reaction Temperature: Lowering the reaction temperature may help to control the reactivity and improve selectivity. Highly energetic conditions can favor the less selective C-sulfonylation.

Q3: My product seems to have a higher molecular weight than expected, and I suspect oxidation. How can I prevent the formation of phenothiazine sulfoxide and sulfone?

A3: Oxidation of the phenothiazine core is a common issue. To minimize this:

  • Inert Atmosphere: Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Anhydrous Solvents: Use dry, anhydrous solvents to prevent water from participating in oxidation reactions.

  • Avoid Oxidizing Agents: Be mindful of all reagents and starting materials to ensure no oxidizing agents are inadvertently introduced. For example, some grades of solvents or reagents may contain peroxide impurities.

  • Control Reaction Temperature: High temperatures can sometimes promote oxidation.

Q4: I seem to be getting multiple sulfonations on my phenothiazine molecule. How can I control the degree of sulfonylation?

A4: To avoid polysulfonylation, consider the following:

  • Stoichiometry: Carefully control the stoichiometry of your reactants. Use a 1:1 molar ratio of phenothiazine to sulfonyl chloride, or even a slight excess of phenothiazine, to reduce the likelihood of a second sulfonylation.

  • Reaction Time: Monitor the reaction progress closely (e.g., by TLC or LC-MS) and stop the reaction as soon as the desired monosulfonated product is formed. Extended reaction times can lead to further sulfonylation.

  • Controlled Addition: Add the sulfonyl chloride to the reaction mixture slowly and in a controlled manner to maintain a low concentration of the sulfonating agent, which can help to prevent over-reaction.

Data Summary

The following table summarizes the key side products and factors influencing their formation in phenothiazine sulfonamide reactions.

Side ProductStructureFactors Promoting FormationSuggested Mitigation Strategies
C-Sulfonylated Phenothiazine Aromatic ring substitutionCopper(I) catalysis,[2] high reaction temperatures, strongly electrophilic sulfonyl chlorides.Avoid copper catalysts, use lower reaction temperatures, consider sterically hindered sulfonyl chlorides.
Phenothiazine Sulfoxide S=O in the central ringPresence of oxygen, water, or other oxidizing agents; high temperatures.Use an inert atmosphere, anhydrous solvents, and purified reagents.[1]
Phenothiazine Sulfone O=S=O in the central ringStronger oxidizing conditions or prolonged exposure to oxidizing agents.Strict exclusion of oxidants and use of controlled reaction times.[1]
Polysulfonated Phenothiazine >1 sulfonyl groupExcess of sulfonylating agent, prolonged reaction times, highly reactive conditions.Use 1:1 stoichiometry or a slight excess of phenothiazine, monitor reaction progress, and control the addition of the sulfonyl chloride.

Experimental Protocols

Protocol 1: General Procedure for N-Sulfonylation of Phenothiazine

This is a general guideline and may require optimization for specific substrates.

  • Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add phenothiazine (1.0 eq.) and a suitable anhydrous solvent (e.g., THF, Dichloromethane).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add a strong, non-nucleophilic base (e.g., sodium hydride, 1.1 eq.) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

  • Sulfonylation: Dissolve the desired sulfonyl chloride (1.05 eq.) in the same anhydrous solvent and add it dropwise to the reaction mixture via a syringe or dropping funnel over a period of 15-30 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Phenothiazine + Anhydrous Solvent base_add Add Strong Base (e.g., NaH) at 0°C start->base_add sulfonyl_add Add Sulfonyl Chloride Dropwise at 0°C base_add->sulfonyl_add stir Stir at Room Temperature (2-24h) sulfonyl_add->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with aq. NH4Cl monitor->quench extract Extract with Organic Solvent quench->extract purify Column Chromatography extract->purify product Desired N-Sulfonylated Phenothiazine purify->product

Caption: Experimental workflow for the N-sulfonylation of phenothiazine.

troubleshooting_logic cluster_side_products Potential Side Products cluster_solutions Troubleshooting Actions start Complex Reaction Mixture? c_sulf C-Sulfonylation start->c_sulf Yes oxidation Oxidation (Sulfoxide/Sulfone) start->oxidation Yes poly_sulf Polysulfonylation start->poly_sulf Yes sol_c_sulf Avoid Cu Catalysts Lower Temperature c_sulf->sol_c_sulf sol_oxidation Inert Atmosphere Anhydrous Solvents oxidation->sol_oxidation sol_poly_sulf Control Stoichiometry Monitor Reaction Time poly_sulf->sol_poly_sulf

Caption: Troubleshooting logic for identifying and mitigating side products.

References

Technical Support Center: Interpreting NMR Spectra of N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N,N-Dimethylphenothiazine-2-sulphonamide. Our resources are designed to address specific issues you may encounter during the acquisition and interpretation of NMR spectra.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for this compound?

A1: The proton NMR spectrum of this compound will show distinct signals for the aromatic protons on the phenothiazine core and the methyl protons of the sulfonamide group. Based on data for similar phenothiazine sulfonamides, the aromatic protons are expected to appear in the range of 6.5-8.0 ppm.[1] The N,N-dimethyl protons will appear as a singlet further upfield. The NH proton of the phenothiazine ring is often broad and its chemical shift can be variable.

Q2: What are the expected 13C NMR chemical shifts for this compound?

A2: The carbon NMR spectrum will show a number of signals in the aromatic region (typically 110-150 ppm) corresponding to the carbons of the phenothiazine rings. The chemical shifts of the carbons directly attached to the sulfur and nitrogen atoms will be influenced by these heteroatoms. The carbon signal for the N,N-dimethyl groups is expected in the aliphatic region of the spectrum.

Q3: Why do the aromatic protons show a complex splitting pattern?

A3: The aromatic protons on the phenothiazine ring system form a complex spin system. Protons on the same ring will exhibit coupling to their immediate neighbors (ortho-coupling, typically 7-9 Hz), and smaller couplings to protons further away (meta- and para-coupling, typically 1-3 Hz). The substitution pattern on the rings breaks the symmetry, making each proton chemically non-equivalent, which leads to a complex multiplet structure. Careful analysis using 2D NMR techniques like COSY may be necessary for unambiguous assignment.

Q4: The NH proton signal is very broad or not visible. What could be the reason?

A4: The NH proton of the phenothiazine ring can undergo chemical exchange with residual water in the NMR solvent or with other acidic/basic species. This exchange process can lead to significant broadening of the signal, sometimes to the point where it is indistinguishable from the baseline. Running the sample in a very dry deuterated solvent and at low temperature can sometimes help to sharpen this signal.

Q5: How does the choice of NMR solvent affect the spectrum?

A5: The chemical shifts of protons, particularly those involved in hydrogen bonding like the NH proton, can be significantly affected by the choice of solvent. In hydrogen-bond accepting solvents like DMSO-d6, the NH proton signal is often more clearly observed and shifted downfield compared to less polar solvents like CDCl3. The aromatic proton signals may also experience smaller shifts due to solvent-solute interactions.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor resolution in the aromatic region - Sample concentration is too high, leading to line broadening. - Inhomogeneous magnetic field (poor shimming).- Prepare a more dilute sample. - Re-shim the spectrometer carefully.
Overlapping signals in the aromatic region - The chemical shifts of several aromatic protons are very similar.- Use a higher field NMR spectrometer if available. - Acquire a 2D COSY or TOCSY spectrum to identify coupled protons.
Presence of unexpected peaks - Impurities in the sample. - Residual solvent from synthesis or purification.- Check the purity of the sample by another method (e.g., LC-MS). - Compare the chemical shifts of the unknown peaks with common laboratory solvents.
Broad water signal obscuring other peaks - Presence of water in the deuterated solvent or sample.- Use a freshly opened ampoule of high-purity deuterated solvent. - Lyophilize the sample from a suitable solvent before dissolving in the NMR solvent.
Incorrect signal integration - Poor phasing of the spectrum. - Overlapping signals.- Carefully phase the spectrum manually. - Use deconvolution software to estimate the areas of overlapping peaks.

Predicted 1H and 13C NMR Chemical Shifts

The following tables summarize the predicted chemical shifts for this compound. These values are based on known data for similar compounds and are intended as a guide for spectral interpretation.

Table 1: Predicted 1H NMR Chemical Shifts

Proton Predicted Chemical Shift (ppm) Multiplicity Notes
Aromatic CH6.8 - 7.9MultipletThe exact shifts and coupling patterns will depend on the substitution.
Phenothiazine NH8.0 - 9.5Broad SingletChemical shift is solvent and concentration dependent. May be difficult to observe.
N(CH3)22.6 - 2.8Singlet

Note: The chemical shifts of aromatic protons in phenothiazine sulfonamides have been reported in the range of 6.85-8.20 ppm.[1]

Table 2: Predicted 13C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm) Notes
Aromatic C-S140 - 145
Aromatic C-N142 - 148
Other Aromatic C115 - 135
N(C H3)235 - 40

Note: The aromatic carbons in phenothiazine derivatives can be significantly influenced by the nature and position of substituents.[2]

Experimental Protocols

Standard 1H NMR Acquisition

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6). The solution should be clear and free of any particulate matter.

  • NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters (for a 400 MHz spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

    • Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans for a reasonably concentrated sample.

  • Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale by setting the residual solvent peak to its known value (e.g., 7.26 ppm for CDCl3 or 2.50 ppm for DMSO-d6).

    • Integrate the signals to determine the relative number of protons.

Troubleshooting Workflow

NMR_Troubleshooting cluster_final Final Outcome start Start: Unexpected NMR Spectrum check_purity Check Sample Purity (TLC, LC-MS) start->check_purity impurity_peaks Impurity Peaks Present? check_purity->impurity_peaks check_solvent Verify Deuterated Solvent and Concentration broad_lines Broad Lines? check_solvent->broad_lines check_shimming Re-shim the Spectrometer check_shimming->start Shimming OK prepare_new_sample Prepare New Sample check_shimming->prepare_new_sample If shimming fails check_phasing Check Spectrum Phasing phasing_error Phasing Error? check_phasing->phasing_error impurity_peaks->check_solvent No purify_sample Purify Sample impurity_peaks->purify_sample Yes broad_lines->check_shimming Yes broad_lines->check_phasing No integration_error Integration Incorrect? phasing_error->integration_error No manual_phase Manually Re-phase phasing_error->manual_phase Yes check_integration_regions Adjust Integration Regions integration_error->check_integration_regions Yes acquire_2d Acquire 2D NMR (COSY, HSQC) integration_error->acquire_2d No - Complex Overlap purify_sample->start prepare_new_sample->start manual_phase->start end_good Spectrum Interpretable check_integration_regions->end_good acquire_2d->end_good end_bad Consult NMR Specialist

Caption: A flowchart for troubleshooting common issues in NMR spectral interpretation.

References

Technical Support Center: N,N-Dimethylphenothiazine-2-sulphonamide

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N,N-Dimethylphenothiazine-2-sulphonamide (CAS 1090-78-4). This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound is a derivative of phenothiazine. Phenothiazines are a class of heterocyclic compounds known for their use in antipsychotic and antihistaminic drugs. This particular compound is also identified by the synonym 2-Dimethyl amino sulfonyl phenthiazine.

Q2: What are the primary hazards associated with this compound?

This compound is classified as harmful and an irritant. Key hazard statements include:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The GHS pictogram associated with this compound is GHS07 (Harmful/Irritant), and the signal word is "Warning".

Q3: What personal protective equipment (PPE) should I use when handling this compound?

It is essential to wear appropriate personal protective equipment to minimize exposure. This includes:

  • Gloves: Chemical-resistant gloves.

  • Eye Protection: Safety glasses or goggles.

  • Clothing: A lab coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust or fumes are likely to be generated, use a respirator.

The precautionary phrase P280 specifically advises wearing protective gloves, protective clothing, and eye/face protection.

Q4: How should I store this compound?

Proper storage is crucial to maintain the stability and integrity of the compound. Recommended storage conditions are:

  • Keep the container tightly sealed and in a dry environment.

  • Store in a refrigerator at 2-8°C.

Q5: What is the appearance and solubility of this compound?

  • Appearance: It is a light orange to light brown solid.

  • Solubility: It is slightly soluble in chloroform, DMSO, and methanol.

Troubleshooting Guide

Issue EncounteredPossible CauseRecommended Solution
Compound will not dissolve Incorrect solvent selection.The compound is slightly soluble in DMSO, methanol, and chloroform. Gentle warming or sonication may aid dissolution. Avoid using water as it is not a suitable solvent.
Skin or eye irritation occurs Accidental exposure.Skin: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical advice if irritation persists.
Inhalation of dust/powder Improper handling outside of a ventilated area.Move the individual to fresh air and keep them comfortable for breathing. If the person feels unwell, seek immediate medical attention.
Accidental ingestion Failure to follow safety protocols (e.g., eating or drinking in the lab).Rinse the mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.

Quantitative Data Summary

PropertyValueSource
CAS Number 1090-78-4
Molecular Formula C₁₄H₁₄N₂O₂S₂
Molecular Weight 306.40 g/mol
Appearance Light Orange to Light Brown Solid
Purity 95%
LogP 2.682
Storage Temperature 2-8°C

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Pre-weighing: Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a fume hood, carefully weigh the desired amount of the solid compound into a sterile, chemically resistant vial (e.g., glass or polypropylene).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the vial to achieve the desired stock concentration.

  • Dissolution: Cap the vial tightly and vortex or sonicate at room temperature until the solid is completely dissolved. Gentle warming may be applied if necessary.

  • Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure the vials are tightly sealed to prevent moisture absorption by the DMSO.

Visualizations

General Handling Workflow for this compound

G cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Cleanup & Disposal a Equilibrate Container to Room Temperature b Wear Appropriate PPE (Gloves, Goggles, Lab Coat) a->b c Weigh Compound in Fume Hood b->c d Add Solvent (e.g., DMSO) c->d e Dissolve by Vortexing or Sonication d->e f Store Stock Solution at -20°C in Aliquots e->f h Decontaminate Work Area e->h g Store Solid Compound at 2-8°C, Desiccated i Dispose of Waste According to Institutional Guidelines h->i

Caption: A workflow diagram illustrating the key steps for safe handling and preparation of this compound solutions.

Troubleshooting Logic for Dissolution Issues

G start Start: Compound Not Dissolving solvent_check Is the solvent DMSO, Methanol, or Chloroform? start->solvent_check wrong_solvent Result: Use a recommended solvent. solvent_check->wrong_solvent No agitation Has the solution been vortexed or sonicated? solvent_check->agitation Yes agitate_solution Action: Vortex or sonicate. agitation->agitate_solution No heating Has gentle warming been applied? agitation->heating Yes agitate_solution->agitation apply_heat Action: Warm gently. heating->apply_heat No consult_specialist Result: If issues persist, consult a specialist. heating->consult_specialist Yes apply_heat->heating

Caption: A decision tree for troubleshooting common issues encountered when dissolving this compound.

Proposed General Mechanism of Action for Sulfonamides

As a sulfonamide, this compound likely interferes with the folic acid synthesis pathway in susceptible microorganisms. This is a common mechanism for this class of compounds.

Technical Support Center: Scaling Up N,N-Dimethylphenothiazine-2-sulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of N,N-Dimethylphenothiazine-2-sulfonamide, particularly when scaling up the process.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of N,N-Dimethylphenothiazine-2-sulfonamide. The synthesis is typically a two-step process: (1) Chlorosulfonation of phenothiazine to yield phenothiazine-2-sulfonyl chloride, and (2) Amination of the sulfonyl chloride with dimethylamine.

Step 1: Chlorosulfonation of Phenothiazine

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Phenothiazine-2-sulfonyl chloride - Incomplete reaction. - Degradation of the product. - Formation of byproducts (e.g., disulfonated phenothiazine).[1][2]- Reaction Time & Temperature: Gradually add chlorosulfonic acid at a low temperature (0-5 °C) and then allow the reaction to slowly warm to room temperature. Monitor the reaction progress using TLC. - Stoichiometry: Use a slight excess of chlorosulfonic acid (e.g., 1.1-1.2 equivalents) to ensure complete conversion of the starting material. - Quenching: Quench the reaction by carefully pouring the mixture onto crushed ice to minimize product degradation.
Formation of a Dark, Tarry Reaction Mixture - Overheating during the addition of chlorosulfonic acid. - Presence of moisture in the reagents or glassware.- Temperature Control: Maintain strict temperature control throughout the addition of chlorosulfonic acid. - Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents.
Difficulty in Isolating the Product - Product is unstable and decomposes upon prolonged exposure to moisture or heat.- Rapid Work-up: Proceed with the work-up and isolation of the sulfonyl chloride immediately after quenching the reaction. - Extraction: Use a suitable organic solvent like dichloromethane or chloroform for extraction.

Step 2: Amination of Phenothiazine-2-sulfonyl chloride with Dimethylamine

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of N,N-Dimethylphenothiazine-2-sulfonamide - Incomplete reaction. - Hydrolysis of the sulfonyl chloride. - Side reactions of the amine.- Amine Stoichiometry: Use at least two equivalents of dimethylamine; one to react with the sulfonyl chloride and one to neutralize the HCl byproduct.[3] - Reaction Conditions: Run the reaction at a low temperature (e.g., 0 °C) and in an inert atmosphere to prevent side reactions. - Immediate Use of Sulfonyl Chloride: Use the freshly prepared phenothiazine-2-sulfonyl chloride immediately in the next step to avoid degradation.
Presence of Unreacted Phenothiazine-2-sulfonamide - Insufficient amount of dimethylamine. - Poor mixing of reactants.- Excess Amine: Ensure a sufficient excess of dimethylamine is used. - Efficient Stirring: Maintain vigorous stirring throughout the reaction, especially during the addition of the sulfonyl chloride.
Difficult Purification of the Final Product - Presence of unreacted starting materials or byproducts.- Crystallization: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or isopropanol). - Column Chromatography: If crystallization is ineffective, purify the product using column chromatography on silica gel.

Frequently Asked Questions (FAQs)

General Synthesis

  • Q1: What is the general synthetic route for N,N-Dimethylphenothiazine-2-sulfonamide? A1: The most common route involves a two-step synthesis. First, phenothiazine is reacted with chlorosulfonic acid to form phenothiazine-2-sulfonyl chloride. This intermediate is then reacted with dimethylamine to yield the final product, N,N-Dimethylphenothiazine-2-sulfonamide.

  • Q2: What are the critical safety precautions to take during this synthesis? A2: Chlorosulfonic acid is highly corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The reaction with chlorosulfonic acid is also exothermic and requires careful temperature control.

Scaling-Up Considerations

  • Q3: What are the main challenges when scaling up the chlorosulfonation of phenothiazine? A3: The primary challenges are effective heat management due to the exothermic nature of the reaction, ensuring efficient mixing of the viscous reaction mixture, and managing the safe quenching of a large volume of chlorosulfonic acid.

  • Q4: How can I improve the yield and purity of the final product on a larger scale? A4: Careful control of reaction parameters such as temperature, addition rates, and stirring speed is crucial. Using high-purity starting materials and anhydrous conditions will also contribute to better outcomes. For purification, developing a robust crystallization procedure is often more scalable than chromatography.

  • Q5: Are there any alternative reagents to chlorosulfonic acid for the first step? A5: While chlorosulfonic acid is a common reagent, other sulfonylating agents could potentially be used. However, their reactivity and regioselectivity with phenothiazine would need to be carefully evaluated and optimized.

Experimental Protocols

Step 1: Synthesis of Phenothiazine-2-sulfonyl chloride

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place phenothiazine (1.0 eq) and a suitable anhydrous solvent (e.g., chloroform or dichloromethane).

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add chlorosulfonic acid (1.1-1.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours, or until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Separate the organic layer, and wash it with cold water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude phenothiazine-2-sulfonyl chloride. This product is often used immediately in the next step without further purification.

Step 2: Synthesis of N,N-Dimethylphenothiazine-2-sulfonamide

  • Dissolve the crude phenothiazine-2-sulfonyl chloride (1.0 eq) in an anhydrous solvent such as THF or dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of dimethylamine (2.0-2.5 eq) in the same solvent to the cooled sulfonyl chloride solution with stirring.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench it with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent or by column chromatography.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of Phenothiazine-2-sulfonyl chloride

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Phenothiazine 1.0 eq1.0 eq
Chlorosulfonic Acid 1.1 - 1.2 eq1.1 - 1.2 eq
Solvent Chloroform / DichloromethaneChloroform / Dichloromethane
Temperature 0-10 °C (addition), RT (reaction)0-10 °C (addition), RT (reaction)
Reaction Time 1-2 hours2-4 hours
Typical Yield 70-85% (crude)65-80% (crude)

Table 2: Typical Reaction Parameters for the Synthesis of N,N-Dimethylphenothiazine-2-sulfonamide

ParameterLaboratory Scale (1-10 g)Pilot Scale (100-500 g)
Phenothiazine-2-sulfonyl chloride 1.0 eq1.0 eq
Dimethylamine 2.0 - 2.5 eq2.0 - 2.5 eq
Solvent THF / DichloromethaneTHF / Dichloromethane
Temperature 0 °C to RT0 °C to RT
Reaction Time 2-4 hours4-6 hours
Typical Yield (after purification) 60-75%55-70%

Visualizations

Caption: Synthetic workflow for N,N-Dimethylphenothiazine-2-sulfonamide.

Troubleshooting_Logic cluster_analysis Problem Analysis cluster_solutions1 Step 1 Solutions cluster_solutions2 Step 2 Solutions start Low Yield or Impure Product check_step1 Analyze Step 1 Intermediates start->check_step1 check_step2 Analyze Final Product start->check_step2 temp_control1 Optimize Temperature Control check_step1->temp_control1 Issue in Step 1 stoichiometry1 Adjust Reagent Stoichiometry check_step1->stoichiometry1 Issue in Step 1 anhydrous1 Ensure Anhydrous Conditions check_step1->anhydrous1 Issue in Step 1 amine_excess Increase Dimethylamine Excess check_step2->amine_excess Issue in Step 2 mixing Improve Mixing Efficiency check_step2->mixing Issue in Step 2 purification_method Optimize Purification Method check_step2->purification_method Purification Issue

Caption: Troubleshooting logic for synthesis optimization.

References

Validation & Comparative

N,N-Dimethylphenothiazine-2-sulphonamide in the Landscape of Phenothiazine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, with a rich history of therapeutic applications ranging from antipsychotics to antihistamines and, more recently, as potential anticancer and antimicrobial agents. This guide provides a comparative analysis of N,N-Dimethylphenothiazine-2-sulphonamide against other notable phenothiazine derivatives, supported by experimental data and detailed methodologies. While direct comparative studies on this compound are limited in publicly available literature, this guide contextualizes its potential activities based on the well-established structure-activity relationships (SAR) of the broader phenothiazine class.

Chemical Structures and Physicochemical Properties

The fundamental structure of phenothiazines is a tricyclic scaffold consisting of two benzene rings fused to a central thiazine ring. Substitutions at the 2-position of the phenothiazine nucleus and on the nitrogen at the 10-position are critical for determining the pharmacological activity. This compound is characterized by a sulfonamide group at the 2-position and a dimethylamino group.

DerivativeR2 SubstituentN10 Side ChainKey Properties
This compound -SO2N(CH3)2-HElectron-withdrawing sulfonamide group. The dimethylamino moiety is a common feature in bioactive molecules.
Chlorpromazine -Cl-(CH2)3N(CH3)2Prototypical antipsychotic; electron-withdrawing chlorine at C2 enhances activity.[1]
Promethazine -H-CH2CH(CH3)N(CH3)2Primarily antihistaminic and sedative effects.[2]
Thioridazine -SCH3-(CH2)2-piperidineAntipsychotic with significant anticholinergic effects.
Trifluoperazine -CF3-(CH2)3-piperazineHigh-potency antipsychotic; trifluoromethyl group is strongly electron-withdrawing.

Comparative Biological Activities

Phenothiazine derivatives exhibit a wide spectrum of biological activities. The introduction of a sulfonamide moiety can significantly influence these properties, often enhancing antimicrobial or anticancer potential.

Antipsychotic Activity

The primary mechanism of antipsychotic action for many phenothiazines is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. The conformation of the side chain at the N10 position is crucial for this interaction.

Table 2.1: Comparative Dopamine D2 Receptor Binding Affinity

CompoundD2 Receptor Binding Affinity (Ki, nM)Notes
This compound Data not availableThe presence of the sulfonamide group may modulate receptor binding.
Chlorpromazine ~10Standard reference for typical antipsychotics.
Haloperidol (a butyrophenone) ~1.5High-affinity D2 antagonist for comparison.
Trifluoperazine ~1.2High-potency phenothiazine derivative.

Note: Lower Ki values indicate higher binding affinity.

Antimicrobial Activity

Phenothiazine derivatives have demonstrated notable activity against a range of bacteria and fungi. The mechanism is often attributed to the inhibition of efflux pumps, which are responsible for bacterial resistance to many antibiotics. The lipophilicity and charge distribution of the molecule play a significant role in this activity. Phenothiazine sulfonamides, in particular, have been synthesized and investigated for their antimicrobial properties.

Table 2.2: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)
Phenothiazine Sulfonamide Derivatives (general) 1.0 - 3.5 mg/L reported for some derivatives[3][4]1.0 - 3.5 mg/L reported for some derivatives[3][4]
Chlorpromazine 32 - 128>128
Thioridazine 16 - 64>128

Note: Lower MIC values indicate greater antimicrobial activity.

Anticancer Activity

Recent research has highlighted the potential of phenothiazine derivatives as anticancer agents. Their mechanisms of action are multifaceted and can include the induction of apoptosis, inhibition of angiogenesis, and modulation of key signaling pathways. The sulfonamide group is a well-known pharmacophore in a variety of anticancer drugs, suggesting that this compound could possess cytotoxic activity against cancer cell lines.

Table 2.3: Comparative Anticancer Activity (IC50)

CompoundCell LineIC50 (µM)
Phenothiazine Sulfonamide Dyes (representative) MCF-7 (Breast Cancer)Reported potent activity for some derivatives
Trifluoperazine A549 (Lung Cancer)~15
Chlorpromazine HeLa (Cervical Cancer)~20

Note: Lower IC50 values indicate greater cytotoxic potency.

Signaling Pathways and Mechanisms of Action

The diverse biological effects of phenothiazine derivatives stem from their interaction with multiple cellular targets and signaling pathways.

Dopamine D2 Receptor Antagonism

The established mechanism for the antipsychotic effects of many phenothiazines involves the blockade of dopamine D2 receptors. This action is thought to normalize dopaminergic neurotransmission in the brain.

D2_receptor_pathway Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 PKA->DARPP32 Phosphorylates (Activates) PP1 Protein Phosphatase-1 DARPP32->PP1 Inhibits Downstream Downstream Effects (e.g., Gene Transcription, Ion Channel Regulation) PP1->Downstream Dephosphorylates (Modulates) Phenothiazines Phenothiazines Phenothiazines->D2R Blocks

Caption: Dopamine D2 Receptor Signaling Pathway and Phenothiazine Inhibition.

Inhibition of Bacterial Efflux Pumps

A key mechanism for the antimicrobial activity of phenothiazines is the inhibition of bacterial efflux pumps, which actively transport antibiotics out of the bacterial cell, conferring resistance. By inhibiting these pumps, phenothiazines can restore the efficacy of conventional antibiotics.

experimental_workflow_efflux_pump cluster_bacterium Bacterial Cell EffluxPump Efflux Pump (e.g., NorA, AcrAB-TolC) Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Expulsion Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Phenothiazine Phenothiazine Derivative Phenothiazine->EffluxPump Inhibits

Caption: Mechanism of Efflux Pump Inhibition by Phenothiazines.

Modulation of NF-κB and Hippo Signaling Pathways

Sulfonamide-containing compounds have been shown to modulate inflammatory and cell proliferation pathways. For instance, some sulfonamides can inhibit the NF-κB pathway, a key regulator of inflammation and cell survival. Additionally, certain sulfonamide derivatives have been found to activate the Hippo signaling pathway, which controls organ size and suppresses tumor growth.

signaling_pathways cluster_nfkb NF-κB Pathway cluster_hippo Hippo Pathway Stimuli Inflammatory Stimuli IKK IKK Complex Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus_NFkB Nucleus NFkB->Nucleus_NFkB Gene_NFkB Gene Transcription (Inflammation, Survival) Nucleus_NFkB->Gene_NFkB Sulfonamides_NFkB Sulfonamides Sulfonamides_NFkB->IKK Inhibit LATS LATS1/2 YAP YAP LATS->YAP Phosphorylates (Inactivates) Nucleus_Hippo Nucleus YAP->Nucleus_Hippo Cytoplasmic Retention Gene_Hippo Gene Transcription (Proliferation, Survival) Nucleus_Hippo->Gene_Hippo Co-activates Sulfonamides_Hippo Sulfonamides Sulfonamides_Hippo->LATS Activate

Caption: Potential Modulation of NF-κB and Hippo Pathways by Sulfonamides.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

experimental_workflow_mic A Prepare serial two-fold dilutions of the phenothiazine derivative in a 96-well plate. B Inoculate each well with a standardized suspension of the test bacterium (e.g., 5 x 10^5 CFU/mL). A->B C Include positive (no drug) and negative (no bacteria) controls. B->C D Incubate the plate at 37°C for 18-24 hours. C->D E Determine the MIC as the lowest concentration of the compound that visibly inhibits bacterial growth. D->E

Caption: Workflow for MIC Determination via Broth Microdilution.

Detailed Steps:

  • Preparation of Compound Stock Solution: Dissolve the phenothiazine derivative in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in cation-adjusted Mueller-Hinton broth (or another appropriate growth medium).

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with only broth and bacteria (positive control) and wells with only broth (negative control).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria.

MTT Assay for Cell Viability and Cytotoxicity

This protocol describes the use of the MTT assay to assess the effect of a compound on the viability of cancer cells.

experimental_workflow_mtt A Seed cancer cells in a 96-well plate and allow them to adhere overnight. B Treat the cells with various concentrations of the phenothiazine derivative for a specified time (e.g., 24, 48, or 72 hours). A->B C Add MTT solution to each well and incubate for 2-4 hours at 37°C. B->C D Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol). C->D E Measure the absorbance at 570 nm using a microplate reader. D->E F Calculate cell viability as a percentage of the untreated control and determine the IC50 value. E->F

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Steps:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the phenothiazine derivative in cell culture medium and replace the existing medium in the wells with the medium containing the compound. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

This compound, by virtue of its structural features, is poised to exhibit a range of biological activities characteristic of the phenothiazine class, with potential modulation by the 2-sulphonamide substituent. Based on established SAR, it is plausible that this compound could possess antipsychotic, antimicrobial, and anticancer properties. The electron-withdrawing nature of the sulfonamide group may enhance its biological activity. Further direct experimental evaluation of this compound is warranted to definitively characterize its pharmacological profile and compare its performance against established phenothiazine derivatives. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.

References

"comparative study of phenothiazine sulfonamides antibacterial activity"

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Antibacterial Activity of Phenothiazine Sulfonamides

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial activity of various phenothiazine sulfonamide derivatives. It includes a summary of their efficacy against key bacterial strains, detailed experimental protocols for their synthesis and evaluation, and visualizations of the underlying mechanisms of action.

Comparative Antibacterial Activity

The antibacterial efficacy of newly synthesized phenothiazine sulfonamide derivatives has been evaluated against common Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC), a measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a key metric for comparison.

A recent study synthesized a series of novel phenothiazine-incorporated N-Mannich bases and evaluated their in vitro activity against Pseudomonas aeruginosa, Escherichia coli, and Staphylococcus aureus. The results demonstrated that several of these compounds exhibit significant antibacterial activity, with some showing potency comparable to the standard antibiotic Ciprofloxacin.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Phenothiazine Sulfonamide Derivatives [1]

CompoundP. aeruginosa (MIC in µg/mL)E. coli (MIC in µg/mL)S. aureus (MIC in µg/mL)
3 1005012.5
5a 502512.5
5b 2512.56.25
5c 502512.5
6 1005012.5
10 2512.56.25
11 2512.56.25
12 502512.5
13 2512.512.5
14a 12.56.256.25
14b 6.253.1253.125
14c 12.56.256.25
14d 2512.512.5
14e 2512.512.5
Ciprofloxacin 422

Note: Lower MIC values indicate higher antibacterial activity.

Another study focused on phenothiazine-3-sulphonamide derivatives and reported their MIC values against a panel of pathogenic microorganisms, further highlighting the potential of this class of compounds.[2][3][4]

Experimental Protocols

Synthesis of Phenothiazine Sulfonamide Derivatives

The synthesis of phenothiazine sulfonamides can be achieved through a multi-step process. A representative example is the synthesis of N-Mannich bases incorporating a phenothiazine sulfonamide core.

General Synthesis of 10-methyl-10H-phenothiazine-3-sulfonamide (4) and subsequent N-Mannich bases (5a-f): [1]

  • Synthesis of 10-methyl-10H-phenothiazine-3-sulfonyl chloride (3): 10-methyl-10H-phenothiazine is reacted with chlorosulfonic acid.

  • Synthesis of 10-methyl-10H-phenothiazine-3-sulfonamide (4): Compound 3 is then treated with aqueous ammonia.

  • Synthesis of N-Mannich bases (5a-f): Compound 4 is subjected to a Mannich reaction with formaldehyde and various secondary amines (e.g., piperidine, morpholine) to yield the corresponding N-Mannich bases.

Detailed Synthesis of 10-methyl-N-(4-sulfamoylphenyl)-10H-phenothiazine-3-sulfonamide (13): [1]

  • To a solution of sulphanilamide (0.25 g, 3 mmol) in THF (30 mL), add 10-methyl-10H-phenothiazine-3-sulfonyl chloride (Compound 3 , 0.93 g, 3 mmol) portion-wise at 0 °C.

  • Stir the reaction mixture for 40 minutes at the same temperature.

  • Remove the excess solvent under reduced pressure.

  • Dissolve the resulting crude solid in 30 mL of ethyl acetate.

  • Wash the ethyl acetate solution sequentially with 100 mL of water, 30 mL of diluted HCl, 50 mL of water, and 50 mL of saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain Compound 13 .

G cluster_synthesis Synthesis Workflow Phenothiazine Phenothiazine PhenothiazineSulfonamide Phenothiazine Sulfonamide Intermediate Phenothiazine->PhenothiazineSulfonamide Sulfonation SulfonylChloride Sulfonyl Chlorides SulfonylChloride->PhenothiazineSulfonamide MannichBase N-Mannich Base (Final Product) PhenothiazineSulfonamide->MannichBase Mannich Reaction SecondaryAmine Secondary Amine SecondaryAmine->MannichBase Formaldehyde Formaldehyde Formaldehyde->MannichBase

Caption: General synthesis workflow for phenothiazine sulfonamide N-Mannich bases.

Antibacterial Activity Screening

The antibacterial activity of the synthesized compounds is typically determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination by Broth Microdilution:

  • Preparation of Bacterial Inoculum: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth with bacteria, no compound) and a negative control (broth only).

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

G cluster_mic MIC Determination Workflow start Start prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) start->prep_bacteria prep_compounds Prepare Serial Dilutions of Compounds in 96-well Plate start->prep_compounds inoculate Inoculate Wells with Bacterial Suspension prep_bacteria->inoculate prep_compounds->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Visually or Spectrophotometrically Assess Bacterial Growth incubate->read_results determine_mic Determine MIC (Lowest Concentration with No Growth) read_results->determine_mic

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Mechanism of Action

The antibacterial activity of phenothiazine sulfonamides is believed to be a result of a dual mechanism, leveraging the properties of both the phenothiazine and sulfonamide moieties.

  • Sulfonamide Moiety: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA) and act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the synthesis of nucleic acids and amino acids. By inhibiting this pathway, sulfonamides disrupt bacterial growth and replication.

  • Phenothiazine Moiety: Phenothiazines are known to have their own antimicrobial properties. They are believed to act on the bacterial cell membrane, increasing its permeability and disrupting the proton motive force.[5] Additionally, some phenothiazines have been shown to inhibit bacterial efflux pumps, which are responsible for extruding antibiotics from the bacterial cell, thus potentially reversing antibiotic resistance.[2][5]

G cluster_pathway Bacterial Folic Acid Synthesis and Inhibition PABA p-Aminobenzoic Acid (PABA) DihydropteroateSynthase Dihydropteroate Synthase PABA->DihydropteroateSynthase DihydrofolicAcid Dihydrofolic Acid DihydropteroateSynthase->DihydrofolicAcid DihydrofolateReductase Dihydrofolate Reductase DihydrofolicAcid->DihydrofolateReductase TetrahydrofolicAcid Tetrahydrofolic Acid DihydrofolateReductase->TetrahydrofolicAcid NucleicAcids Nucleic Acid Synthesis TetrahydrofolicAcid->NucleicAcids Sulfonamide Phenothiazine Sulfonamide Sulfonamide->DihydropteroateSynthase Inhibition

Caption: Inhibition of bacterial folic acid synthesis by sulfonamides.

References

Comparative Analysis of N,N-Dimethylphenothiazine-2-sulphonamide Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the potential cross-reactivity of N,N-Dimethylphenothiazine-2-sulphonamide. Due to the limited availability of direct experimental data for this specific compound, this report leverages data from structurally related phenothiazine-sulphonamide derivatives and the broader class of phenothiazines to infer potential off-target interactions. The information presented herein is intended to guide future experimental design and drug development strategies.

Executive Summary

This compound belongs to the phenothiazine class of compounds, which are known for their wide range of biological activities, primarily as antipsychotic agents targeting dopamine receptors. The addition of a sulfonamide moiety introduces the potential for interactions with targets of sulfonamide drugs. However, the current body of public-domain scientific literature lacks specific cross-reactivity profiling for this compound.

This guide presents:

  • A comparative analysis of the antimicrobial activity of structurally related phenothiazine-3-sulphonamide derivatives as a proxy for potential biological interactions.

  • An overview of the known primary targets and off-target effects of the broader phenothiazine drug class.

  • Detailed experimental protocols for assays relevant to assessing the cross-reactivity of such compounds.

  • Visual diagrams illustrating potential signaling pathway interactions and experimental workflows.

It is critical to note that the data on phenothiazine-3-sulphonamide derivatives, while informative, may not be directly extrapolated to the 2-sulphonamide isomer. Rigorous experimental validation is necessary to characterize the precise cross-reactivity profile of this compound.

Comparative Biological Activity of Phenothiazine-Sulphonamide Derivatives

As a surrogate for direct cross-reactivity data, the following table summarizes the in-silico and in-vitro antimicrobial activity of synthesized phenothiazine-3-sulphonamide derivatives against various microbial targets. This data provides insights into the potential for this chemical scaffold to interact with biological macromolecules.

Compound IDTarget OrganismIn-Silico Binding Energy (kcal/mol)Minimum Inhibitory Concentration (MIC) (mg/L)
Derivative 1 Staphylococcus aureus-7.11.0
Streptococcus pyogenes-6.81.5
Escherichia coli-6.52.0
Salmonella typhi-6.91.8
Aspergillus fumigatus-7.60.5
Derivative 2 Staphylococcus aureus-6.91.2
Streptococcus pyogenes-6.61.8
Escherichia coli-6.32.5
Salmonella typhi-6.72.0
Aspergillus fumigatus-7.40.8
Ciprofloxacin Bacterial StrainsNot ReportedStandard
Gentamycin Bacterial StrainsNot ReportedStandard
Ketoconazole Fungal StrainNot ReportedStandard

Data adapted from a study on phenothiazine-3-sulphonamide derivatives. The specific structures of "Derivative 1" and "Derivative 2" are detailed in the source publication.[1]

Known Cross-Reactivity of the Phenothiazine Pharmacophore

The phenothiazine core structure is a well-established pharmacophore with a promiscuous binding profile. While the primary targets for many clinically used phenothiazines are dopamine receptors, they are known to interact with a variety of other receptors and enzymes, which may be relevant for predicting the cross-reactivity of this compound.[2][3]

Potential Off-Target Interactions of Phenothiazines:

  • Dopamine Receptors (D1, D2, D3, D4): Primary targets for antipsychotic phenothiazines.[3][4]

  • Serotonin Receptors (5-HT1, 5-HT2): Interaction with these receptors contributes to the complex pharmacological profile of these drugs.

  • Adrenergic Receptors (α1, α2): Can lead to cardiovascular side effects such as orthostatic hypotension.

  • Histamine H1 Receptors: Responsible for the sedative effects of many phenothiazines.

  • Muscarinic Acetylcholine Receptors: Can cause anticholinergic side effects like dry mouth and blurred vision.

  • Dynamin and Clathrin-Mediated Endocytosis: Some phenothiazine derivatives have been shown to inhibit these cellular processes.

Experimental Protocols

To definitively assess the cross-reactivity of this compound, a comprehensive panel of in-vitro assays is recommended.

Receptor Binding Assays

This method is used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of this compound to a panel of receptors (e.g., dopamine, serotonin, adrenergic, histamine, and muscarinic receptors).

  • Methodology:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a specific radioligand at a fixed concentration.

    • Add increasing concentrations of the test compound (this compound).

    • Allow the binding to reach equilibrium.

    • Separate bound from unbound radioligand by rapid filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.

Enzyme Inhibition Assays

This method is used to determine the ability of a compound to inhibit the activity of a specific enzyme.

  • Objective: To determine the IC50 value of this compound against a panel of relevant enzymes (e.g., kinases, proteases, cytochromes P450).

  • Methodology:

    • Prepare a reaction mixture containing the purified enzyme, its substrate, and any necessary cofactors in a suitable buffer.

    • Add increasing concentrations of the test compound.

    • Initiate the enzymatic reaction (e.g., by adding ATP for a kinase assay).

    • Incubate for a defined period at an optimal temperature.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminescence).

    • Plot the enzyme activity against the concentration of the test compound to determine the IC50 value.

In-Silico Molecular Docking

This computational method predicts the binding mode and affinity of a ligand to a target protein.[1]

  • Objective: To computationally predict the potential binding of this compound to a wide range of protein targets and to prioritize experimental testing.

  • Methodology:

    • Obtain the 3D structure of the target proteins from a database (e.g., Protein Data Bank).

    • Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges.

    • Generate a 3D conformation of the this compound molecule.

    • Use docking software (e.g., AutoDock Vina) to predict the binding poses and calculate the binding energy of the compound within the active site of the target proteins.[1]

    • Analyze the results to identify potential high-affinity off-target interactions.

Visualizations

The following diagrams illustrate key concepts related to the assessment of cross-reactivity.

G cluster_0 Phenothiazine Core cluster_1 Potential Off-Targets A This compound B Dopamine Receptors A->B High Affinity (Predicted) C Serotonin Receptors A->C D Adrenergic Receptors A->D E Histamine Receptors A->E F Muscarinic Receptors A->F G Other Enzymes/Transporters A->G

Caption: Predicted cross-reactivity profile of a phenothiazine-sulphonamide.

G A Test Compound (this compound) B Radioligand Binding Assay A->B C Enzyme Inhibition Assay A->C D In-Silico Docking A->D E Binding Affinity (Ki) Data B->E F Inhibition Potency (IC50) Data C->F G Predicted Binding Energy Data D->G H Cross-Reactivity Profile E->H F->H G->H

Caption: Workflow for determining compound cross-reactivity.

References

A Comparative Analysis of the Cytotoxic Profiles of Phenothiazine Sulphonamides and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide for researchers and drug development professionals on the cytotoxic performance and mechanisms of action of phenothiazine sulphonamide derivatives in comparison to the established chemotherapeutic agent, doxorubicin.

Due to a lack of publicly available cytotoxic data for N,N-Dimethylphenothiazine-2-sulphonamide, this guide provides a comparative overview of the broader class of phenothiazine sulphonamide derivatives against the widely used anticancer drug, doxorubicin. This comparison is based on published experimental data for structurally related compounds and aims to offer valuable insights for researchers in the field of oncology drug discovery.

Quantitative Cytotoxicity Data

The cytotoxic effects of various phenothiazine sulphonamide derivatives and doxorubicin have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a drug's potency, is presented below. It is important to note that direct comparison of IC50 values across different studies should be approached with caution due to variations in experimental conditions.

Table 1: IC50 Values of Phenothiazine Sulphonamide Derivatives against Various Cancer Cell Lines

Compound/DerivativeCell LineIC50 (µM)Reference
10-[3-(phthalimido)propyl]-10H-phenothiazineHEp-211.5 (µg/mL)[1]
10-[4-(phthalimido)butyl]-10H-phenothiazineHEp-27.8 (µg/mL)[1]
10-[3-(phthalimido)propyl]-2-trifluoromethyl-10H-phenothiazineHEp-211.5 (µg/mL)[1]
Trifluoromethyl derivative of phenothiazineHEp-24.7 (µg/mL)[1]

Table 2: IC50 Values of Doxorubicin against Various Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast)2.50[2]
MCF-7 (Breast)0.4[3]
MDA-MB-231 (Breast)Not specified[4]
A549 (Lung)> 20[2]
HCT116 (Colon)Not specified[5]
HepG2 (Liver)12.18[2]
HeLa (Cervical)2.92[2]

Experimental Protocols

The following methodologies are representative of the techniques used to assess the cytotoxicity of the compared compounds.

Cell Viability and Cytotoxicity Assays (MTT Assay)

A common method to determine the cytotoxic effects of compounds on cancer cells is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 1 x 10^5 cells/mL) and allowed to adhere overnight.

  • Compound Treatment: The following day, the cells are treated with various concentrations of the test compounds (phenothiazine sulphonamide derivatives or doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is then removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mechanisms of Action & Signaling Pathways

Doxorubicin: A Multi-faceted Approach to Cancer Cell Death

Doxorubicin is a well-established anthracycline antibiotic that exerts its cytotoxic effects through multiple mechanisms.[6][7][8][9] Its primary modes of action include:

  • DNA Intercalation: Doxorubicin inserts itself between the base pairs of the DNA double helix, which inhibits DNA replication and transcription.[7]

  • Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.[7]

  • Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, which produces free radicals that cause oxidative damage to cellular components, including DNA, proteins, and lipids.[6]

These actions ultimately trigger programmed cell death, or apoptosis.

doxorubicin_mechanism cluster_cell Cancer Cell cluster_nucleus Nucleus Dox Doxorubicin DNA DNA Dox->DNA Intercalation TopII Topoisomerase II Dox->TopII Inhibition ROS Reactive Oxygen Species (ROS) Dox->ROS Redox Cycling Dox_entry Cellular Uptake Dox_entry->Dox Replication DNA Replication & Transcription DNA->Replication Apoptosis Apoptosis DNA->Apoptosis Damage TopII->Replication OxidativeStress Oxidative Stress ROS->OxidativeStress OxidativeStress->Apoptosis phenothiazine_sulfonamide_mechanism cluster_cell Cancer Cell PS Phenothiazine Sulphonamide Enzymes Key Survival Enzymes PS->Enzymes Inhibition PS_entry Cellular Uptake PS_entry->PS Apoptosis Apoptosis Enzymes->Apoptosis leads to experimental_workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Compounds (Serial Dilutions) seeding->treatment incubation Incubation (e.g., 24-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay readout Absorbance Measurement mtt_assay->readout analysis Data Analysis (IC50 Calculation) readout->analysis comparison Compare Cytotoxicity (Phenothiazine Sulphonamide vs Doxorubicin) analysis->comparison end End comparison->end

References

Evaluating the Binding Affinity of N,N-Dimethylphenothiazine-2-sulphonamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the binding characteristics of N,N-Dimethylphenothiazine-2-sulphonamide and its structural analogs reveals a versatile pharmacophore with interactions across a range of biological targets. Due to a lack of direct experimental binding data for this compound, this guide provides a comparative assessment based on structurally similar phenothiazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals.

Phenothiazines are a well-established class of compounds known for their diverse pharmacological activities, including antipsychotic, antihistaminic, and anticancer effects.[1] The addition of a sulfonamide group, as seen in this compound, can further modulate the biological activity of the phenothiazine scaffold.[2] This guide summarizes the available binding affinity data for related compounds, details the experimental protocols used to generate this data, and visualizes the key signaling pathways involved.

Comparative Binding Affinity of Phenothiazine Derivatives

The binding affinity of phenothiazine derivatives is significantly influenced by the nature of the substituents on the phenothiazine ring and the side chain. The following tables present a compilation of binding data for various phenothiazine compounds, offering a proxy for understanding the potential interactions of this compound.

Table 1: Binding Affinity of Phenothiazine Derivatives at Neurotransmitter Receptors

CompoundReceptorRadioligandTissue SourceBinding Affinity (Ki in nM)Reference
ChlorpromazineDopamine D2[3H]SpiperoneRat Brain1.0[3]
FluphenazineDopamine D2[3H]SpiperoneRat Brain0.5[3]
PerphenazineDopamine D2[3H]SpiperoneRat Brain0.4[3]
LevomepromazineDopamine D2[3H]SpiperoneRat Brain1.2[3]
Chlorpromazineα1-Adrenoceptor[3H]WB 4101Rat Brain1.5[3]
Fluphenazineα1-Adrenoceptor[3H]WB 4101Rat Brain0.8[3]
Perphenazineα1-Adrenoceptor[3H]WB 4101Rat Brain0.7[3]
Levomepromazineα1-Adrenoceptor[3H]WB 4101Rat Brain0.6[3]
ChlorpromazineMuscarinic Cholinergic[3H]Quinuclidinyl benzilateRat Brain15[4]
LevomepromazineMuscarinic Cholinergic[3H]Quinuclidinyl benzilateRat Brain10[4]
FluphenazineMuscarinic Cholinergic[3H]Quinuclidinyl benzilateRat Brain150[4]
PerphenazineMuscarinic Cholinergic[3H]Quinuclidinyl benzilateRat Brain80[4]
ChlorpromazineHistamine H1[3H]MepyramineRat Brain1.0[4]
LevomepromazineHistamine H1[3H]MepyramineRat Brain0.5[4]
FluphenazineHistamine H1[3H]MepyramineRat Brain20[4]
PerphenazineHistamine H1[3H]MepyramineRat Brain5.0[4]

Table 2: Cholinesterase Inhibition by Phenothiazine Derivatives

CompoundEnzymeIC50 (µM)Reference
TrifluoperazineAcetylcholinesterase (AChE)Concentration-dependent[5]
PerphenazineAcetylcholinesterase (AChE)Concentration-dependent[5]
N-10-carbonyl phenothiazine derivativesButyrylcholinesterase (BChE)High potency[6]

Table 3: In Silico Binding Energies of Phenothiazine-3-sulphonamide Derivatives Against Microbial Targets

CompoundTarget ProteinBinding Energy (kcal/mol)Reference
Phenothiazine-3-sulphonamide DerivativesVarious microbial proteins-5.1 to -7.6[7][8]

Signaling Pathways

The biological effects of phenothiazine derivatives are mediated through their interaction with various signaling pathways. The following diagrams illustrate some of the key pathways potentially modulated by this compound and its analogs.

Dopamine_Signaling Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Gi Gαi D2R->Gi AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Downstream Downstream Cellular Effects PKA->Downstream Phenothiazine Phenothiazine Derivative (Antagonist) Phenothiazine->D2R Cholinesterase_Inhibition ACh Acetylcholine AChE Acetylcholinesterase ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Phenothiazine Phenothiazine Derivative (Inhibitor) Phenothiazine->AChE Anticancer_Mechanism cluster_VEGFR VEGFR-2 Pathway cluster_Apoptosis Apoptosis Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Bcl2 Bcl-2 Apoptosis Apoptosis Bcl2->Apoptosis Phenothiazine Phenothiazine Sulfonamide Derivative Phenothiazine->VEGFR2 Phenothiazine->Bcl2

References

Reproducibility of Phenothiazine Sulfonamide Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Assessing the experimental reproducibility of N,N-Dimethylphenothiazine-2-sulphonamide is challenging due to a notable scarcity of published data for this specific compound. However, by examining structurally similar phenothiazine sulfonamides, particularly phenothiazine-3-sulphonamide derivatives, we can establish a framework for comparison and highlight the key experimental parameters necessary for reproducible research in this area. This guide provides a comparative overview of reported experimental data for various phenothiazine sulfonamides, detailed experimental protocols, and visualizations of key workflows to aid researchers in evaluating and replicating studies on this class of compounds.

Comparative Analysis of Biological Activity

To provide a basis for comparison, the following tables summarize the reported biological activities of several phenothiazine sulfonamide derivatives. Due to the limited data on this compound, analogous compounds are presented to illustrate the typical performance metrics and variability.

Anticancer Activity of Phenothiazine Derivatives

The in vitro cytotoxic activity of various phenothiazine derivatives is a key area of investigation. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. Reproducibility of these values is critical for the identification of promising therapeutic candidates.

Compound ClassCell LineIC50 (µM)Reference
Tricyclic Azaphenothiazine (DPT-1)A549 (Lung Carcinoma)1.526 ± 0.004[1]
Pentacyclic Azaphenothiazine (DPT-2)A549 (Lung Carcinoma)3.447 ± 0.054[1]
Doxorubicin (Control)A549 (Lung Carcinoma)0.042 ± 0.001[1]
Tricyclic Azaphenothiazine (DPT-1)H1299 (Lung Carcinoma)1.050 ± 0.038[1]
PEGylated Phenothiazine Imine (PPMA)HepG2 (Liver Cancer)54[2]
PEGylated Phenothiazine Imine (PPEA)HepG2 (Liver Cancer)40[2]
PEGylated Phenothiazine Imine (PPMA)CT26 (Colon Carcinoma)40[2]
PEGylated Phenothiazine Imine (PPEA)CT26 (Colon Carcinoma)29[2]
10-[4-(Phthalimido)butyl]-10H-phenothiazineHEp-2 (Larynx Carcinoma)7.8[3]
2-Trifluoromethyl-phenothiazineHEp-2 (Larynx Carcinoma)4.7[3]
Antimicrobial Activity of Phenothiazine and Benzothiazine Derivatives

The antimicrobial efficacy of phenothiazine sulfonamides is often evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The data below for related benzothiazine derivatives provides a reference for the types of results expected.

Compound ClassBacterial StrainMIC (µg/mL)MBC (µg/mL)Reference
1,2-Benzothiazine DerivativesBacillus subtilis25 - 600-[4]
1,2-Benzothiazine DerivativesStaphylococcus aureus100 - 500200 - 400[4]

Experimental Protocols

Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative methodologies for the synthesis and antimicrobial testing of phenothiazine sulfonamide derivatives, based on published literature.

Synthesis of Phenothiazine-3-sulphonamide Derivatives

This protocol describes a general method for the synthesis of phenothiazine-3-sulphonamide derivatives, which can be adapted for this compound. The procedure involves a base-catalyzed reaction of a phenothiazine intermediate with a sulfonyl chloride.[5]

Step 1: Synthesis of the Phenothiazine Intermediate

  • A mixture of 4-chloroaniline and 1-naphthylamine is reacted in the presence of a base to form 1-(naphthalen-1-yl)benzene-1,4-diamine.

  • This intermediate is then treated with sulfur and iodine to yield the corresponding phenothiazine derivative.

Step 2: Sulfonylation

  • The synthesized phenothiazine compound is dissolved in a suitable solvent (e.g., pyridine).

  • The appropriate sulfonyl chloride (e.g., p-toluenesulfonyl chloride) is added dropwise to the solution at 0-5°C.

  • The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours).

  • The product is isolated by pouring the reaction mixture into ice-cold water, followed by filtration, washing, and recrystallization.

Characterization: The final products are typically characterized by Fourier-Transform Infrared (FTIR) spectroscopy, Proton and Carbon-13 Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR), and Mass Spectrometry (MS) to confirm their structure and purity.[5]

Antimicrobial Activity Assay (Agar Well Diffusion Method)

This protocol outlines a standard method for evaluating the in vitro antimicrobial activity of the synthesized compounds.[5]

  • Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to a specified turbidity (e.g., 0.5 McFarland standard).

  • Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.

  • Inoculation: The solidified agar is swabbed with the prepared inoculum.

  • Well Preparation: Wells of a defined diameter (e.g., 6 mm) are punched into the agar.

  • Application of Compounds: A specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A solvent control and a standard antibiotic (e.g., ciprofloxacin) are also included.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

  • Measurement: The diameter of the zone of inhibition around each well is measured in millimeters. The Minimum Inhibitory Concentration (MIC) can be determined by testing serial dilutions of the compounds.

Visualizations

The following diagrams illustrate key experimental and logical workflows relevant to the study of phenothiazine sulfonamides.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_activity Biological Activity Screening synthesis Synthesis of Phenothiazine Sulfonamide purification Purification (e.g., Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ftir FTIR Spectroscopy purification->ftir ms Mass Spectrometry purification->ms antimicrobial Antimicrobial Assay (MIC/MBC) purification->antimicrobial anticancer Anticancer Assay (IC50) purification->anticancer

Caption: General experimental workflow for phenothiazine sulfonamide research.

signaling_pathway phenothiazine Phenothiazine Sulfonamide ros Reactive Oxygen Species (ROS) Generation phenothiazine->ros dna_damage DNA Damage ros->dna_damage apoptosis Apoptosis dna_damage->apoptosis cell_death Cancer Cell Death apoptosis->cell_death

Caption: Postulated anticancer mechanism of action for some phenothiazines.

References

Navigating the Metabolic Maze: A Comparative Guide to Identifying N,N-Dimethylphenothiazine-2-sulphonamide Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of a drug candidate is a critical step in evaluating its safety and efficacy. This guide provides a comparative overview of methodologies for the identification of metabolites of N,N-Dimethylphenothiazine-2-sulphonamide, a novel compound with potential therapeutic applications. By presenting experimental data and detailed protocols, this document aims to equip researchers with the necessary information to design and execute robust metabolite identification studies.

The biotransformation of xenobiotics, including drugs, is a complex process primarily occurring in the liver. This process is generally divided into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. Phase II reactions involve the conjugation of these modified compounds with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their excretion. For phenothiazine derivatives, common metabolic pathways include oxidation of the sulfur atom in the heterocyclic ring to form sulfoxides, as well as modifications to the side chains, such as N-demethylation.

Unraveling Biotransformation: In Vitro Metabolism Studies

A common and effective approach to studying drug metabolism is through in vitro experiments using liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily.

A General Protocol for In Vitro Metabolism in Human Liver Microsomes

A typical experimental workflow for assessing the metabolic stability and identifying the metabolites of a compound like this compound is outlined below. This protocol serves as a foundational template that can be adapted for specific research needs.

G cluster_prep Incubation Preparation cluster_incubation Metabolic Reaction cluster_analysis Sample Analysis A Prepare incubation mixture: - Phosphate buffer (pH 7.4) - Human Liver Microsomes (e.g., 0.5 mg/mL) - this compound (e.g., 1 µM) C Pre-incubate microsome mixture at 37°C A->C B Prepare NADPH regenerating system: - NADP+ - Glucose-6-phosphate - Glucose-6-phosphate dehydrogenase D Initiate reaction by adding NADPH regenerating system B->D C->D E Incubate at 37°C with shaking D->E F Quench reaction at various time points (e.g., 0, 15, 30, 60 min) with cold acetonitrile E->F G Centrifuge to precipitate proteins F->G H Collect supernatant G->H I Analyze by LC-MS/MS H->I

Figure 1: General workflow for in vitro metabolite identification.

Analytical Techniques: A Head-to-Head Comparison

The identification and characterization of drug metabolites heavily rely on sophisticated analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard in this field due to its high sensitivity and specificity.

Analytical TechniquePrincipleAdvantagesDisadvantages
HPLC-UV Separates compounds based on their interaction with a stationary phase, with detection based on UV absorbance.Simple, robust, and cost-effective for quantitative analysis of the parent drug.Lacks the specificity and sensitivity required for identifying unknown metabolites at low concentrations.
LC-MS/MS (Triple Quadrupole) Separates compounds via LC, followed by mass analysis where a precursor ion is selected, fragmented, and a specific product ion is monitored.Highly sensitive and selective for targeted quantification of known metabolites (Multiple Reaction Monitoring - MRM).Less suitable for the identification of unknown metabolites as it requires prior knowledge of the precursor and product ions.
LC-HRMS (e.g., Q-TOF, Orbitrap) Separates compounds via LC, followed by high-resolution mass spectrometry that provides accurate mass measurements of both precursor and fragment ions.Enables the identification of unknown metabolites by determining their elemental composition. Provides structural information through fragmentation patterns.Higher instrument cost and more complex data analysis compared to triple quadrupole systems.

Predicting the Metabolic Fate of this compound

Based on the known metabolism of phenothiazines and sulfonamides, several metabolic pathways can be predicted for this compound. These predictions are crucial for guiding the search for metabolites in experimental data.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent This compound M1 S-Oxidation (Sulfoxide) Parent->M1 M2 N-Demethylation (Mono-demethyl) Parent->M2 M3 Aromatic Hydroxylation Parent->M3 M4 Glucuronidation M1->M4 M2->M4 M3->M4

Figure 2: Predicted metabolic pathways of this compound.

Hypothetical Metabolite Identification Data

To illustrate the expected outcomes of an LC-HRMS analysis, the following table presents hypothetical data for the predicted metabolites of this compound. In a real-world scenario, these values would be determined experimentally.

MetaboliteProposed TransformationMolecular FormulaCalculated m/z [M+H]+
Parent -C₁₄H₁₄N₂O₂S₂323.0524
M1 S-OxidationC₁₄H₁₄N₂O₃S₂339.0473
M2 N-DemethylationC₁₃H₁₂N₂O₂S₂309.0367
M3 Aromatic HydroxylationC₁₄H₁₄N₂O₃S₂339.0473
M4 Glucuronide of M3C₂₀H₂₂N₂O₉S₂515.0794

Experimental Protocols in Detail

In Vitro Incubation with Human Liver Microsomes

  • Prepare Incubation Mixture: In a microcentrifuge tube, combine 50 mM potassium phosphate buffer (pH 7.4), 1 mg/mL human liver microsomes, and 1 µM this compound.

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

  • Initiate Reaction: Start the metabolic reaction by adding an NADPH-regenerating system (e.g., 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM magnesium chloride).

  • Incubation: Incubate for 60 minutes at 37°C with constant shaking.

  • Quench Reaction: Terminate the reaction by adding two volumes of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Sample Preparation for LC-MS: Transfer the supernatant to a new tube, evaporate to dryness under a stream of nitrogen, and reconstitute in a suitable mobile phase for LC-MS analysis.

LC-HRMS Analysis

  • Liquid Chromatography:

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • High-Resolution Mass Spectrometry (Q-TOF or Orbitrap):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) to collect both full scan MS and MS/MS spectra.

    • Collision Energy: Ramped collision energy (e.g., 10-40 eV) to obtain comprehensive fragmentation spectra.

Conclusion

The identification of metabolites is a cornerstone of modern drug development. For this compound, a systematic approach combining in vitro metabolism studies with advanced analytical techniques like LC-HRMS is essential. By following the detailed protocols and understanding the potential metabolic pathways outlined in this guide, researchers can effectively characterize the biotransformation of this compound. This knowledge is paramount for assessing its pharmacokinetic profile and ensuring its safety and efficacy in future clinical applications. The provided frameworks for experimental design and data interpretation serve as a valuable resource for scientists in the pharmaceutical industry and academia.

Safety Operating Guide

Navigating the Disposal of N,N-Dimethylphenothiazine-2-sulphonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Profile and Regulatory Framework

N,N-Dimethylphenothiazine-2-sulphonamide should be handled as a hazardous substance, taking into account the toxicological properties of the core phenothiazine structure. Phenothiazine is classified as harmful if swallowed, may cause allergic skin reactions, and can lead to organ damage with repeated or prolonged exposure.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[1]

The disposal of such chemical waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[2][3][4][5] These regulations provide a framework for the safe management of hazardous waste from its point of generation to its final disposal.[4]

Summary of Hazardous Properties (Based on Phenothiazine)
Hazard ClassificationDescription
Acute Oral ToxicityHarmful if swallowed.[1]
Skin SensitizationMay cause an allergic skin reaction.[1]
Specific Target Organ ToxicityMay cause damage to organs (blood, bone marrow, kidney, liver, spleen) through prolonged or repeated exposure.[1]
Aquatic ToxicityVery toxic to aquatic life with long-lasting effects.[1]

Step-by-Step Disposal Protocol

This protocol provides a general guideline for the proper disposal of this compound in a laboratory setting. It is crucial to consult your institution's specific safety data sheets (SDS) and waste disposal procedures, as they may include additional requirements.

1. Personal Protective Equipment (PPE):

  • Before handling the compound, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[6][7]

2. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully sweep up any solid this compound. Avoid creating dust.[1][6]

    • Place the collected solid into a clearly labeled, sealed container designated for hazardous chemical waste.[1][6]

  • Liquid Waste (Solutions):

    • Do not discharge any solution containing this compound into the sewer system or drains.[6][7]

    • Collect all liquid waste in a compatible, sealed, and clearly labeled hazardous waste container.

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as gloves, weighing papers, or pipette tips, should be considered contaminated.

    • Dispose of these materials in the designated solid hazardous waste container.[6]

3. Labeling:

  • All waste containers must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste").

4. Storage:

  • Store the sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and acids.[1][7]

5. Final Disposal:

  • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • The primary recommended method for the disposal of phenothiazine and its derivatives is incineration in a chemical incinerator equipped with a scrubber.[6] This ensures the complete destruction of the hazardous compound.

Disposal Decision Workflow

The following diagram illustrates the logical steps to be taken when preparing for the disposal of this compound.

start Start: Prepare for Disposal ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste assess_form->solid_waste Solid liquid_waste Liquid Waste / Solutions assess_form->liquid_waste Liquid sweep Sweep Carefully (Avoid Dust) solid_waste->sweep no_drains DO NOT Pour Down Drain liquid_waste->no_drains collect_solid Collect in Labeled Hazardous Waste Container sweep->collect_solid store Store in Designated Secure Area collect_solid->store collect_liquid Collect in Labeled Hazardous Waste Container collect_liquid->store no_drains->collect_liquid contact_ehs Contact EHS for Pickup and Incineration store->contact_ehs end End: Proper Disposal Complete contact_ehs->end

Caption: Disposal workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.